Biotin-PEG2-Acid
Description
Properties
IUPAC Name |
3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOAIZRTYJIBBG-XEZPLFJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG2-Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Biotin-PEG2-Acid is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and diagnostics. This molecule incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group for covalent attachment to amine-containing molecules. The PEG spacer enhances solubility, reduces steric hindrance, and minimizes immunogenicity, making this compound a versatile reagent for a wide range of applications.[1][2] This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and data presented for clarity and ease of use.
Core Properties and Specifications
This compound is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C17H29N3O6S | [4][5] |
| Molecular Weight | 403.49 g/mol | |
| CAS Number | 1365655-89-5 | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C, protected from moisture |
Synonyms:
-
3-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoic acid
-
Biotin-PEG2-COOH
-
(+)-Biotin-PEG2-acid
Chemical Structure
The structure of this compound features a biotin headgroup, a flexible diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This arrangement allows for the specific and strong interaction of the biotin with streptavidin or avidin, while the carboxylic acid can be activated to form a stable amide bond with primary amines on a target molecule.
Caption: Chemical structure of this compound.
Synthesis of this compound
-
Protection of the Carboxylic Acid: The carboxylic acid of a short PEG linker, such as 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is first protected, for example, as a t-butyl ester.
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of the protected PEG linker is then activated, for instance, by conversion to a tosylate or mesylate, making it susceptible to nucleophilic substitution.
-
Coupling with Biotin: The activated PEG linker is reacted with biotin's valeric acid side chain amine under basic conditions to form an amide bond.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final this compound product.
Purification is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications, primarily centered around its ability to link biotin to other molecules.
Bioconjugation and Labeling
The most common application is the biotinylation of proteins, peptides, and other biomolecules. The carboxylic acid group can be activated, for example, with N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to react with primary amines on the target molecule, forming a stable amide bond.
Caption: General workflow for biotinylating a target molecule.
Antibody-Drug Conjugates (ADCs)
This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this context, it connects the antibody to a cytotoxic drug. The biotin moiety can be used for purification or as a secondary targeting agent.
PROTACs (Proteolysis-Targeting Chimeras)
This linker is also utilized in the development of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. This compound can be a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.
Experimental Protocols
General Protocol for Protein Biotinylation using this compound
This protocol describes the biotinylation of a protein with primary amines using this compound and EDC/NHS chemistry.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein to be labeled in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 100 mM each).
-
-
Activate this compound:
-
In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS in Activation Buffer. A 1:2:5 molar ratio of this compound:EDC:NHS is a common starting point.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Add the activated Biotin-PEG2-NHS ester solution to the protein solution. The molar ratio of the biotin reagent to the protein will depend on the desired degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess of the biotin reagent.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted biotin reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Conclusion
This compound is a highly effective and versatile bifunctional linker for a multitude of applications in biological research and therapeutic development. Its well-defined structure, incorporating a high-affinity biotin tag, a biocompatible PEG spacer, and a reactive carboxylic acid, provides researchers with a powerful tool for labeling, detecting, and purifying biomolecules, as well as for constructing complex bioconjugates like ADCs and PROTACs. The methodologies presented in this guide offer a starting point for the successful implementation of this compound in various experimental workflows.
References
- 1. N-Biotinyl-NH-(PEG)2-COOH . DIPEA (20 atoms), 1205744-09-7 | BroadPharm [broadpharm.com]
- 2. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 1365655-89-5 | BroadPharm [broadpharm.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]
Biotin-PEG2-Acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-PEG2-Acid, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the structure, properties, and diverse applications of this compound, supported by experimental protocols and quantitative data.
Core Structure and Properties
This compound, with the CAS number 1365655-89-5, is a molecule that strategically combines a biotin moiety, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3][4][5] This design confers unique properties that are highly advantageous in bioconjugation and related applications. The biotin group provides high-affinity binding to avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. The hydrophilic diethylene glycol (PEG2) spacer enhances solubility in aqueous solutions and reduces steric hindrance, facilitating efficient binding. The terminal carboxylic acid allows for the covalent attachment to primary amine groups on various biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of a stable amide bond.
| Property | Value | Reference |
| Chemical Formula | C17H29N3O6S | |
| Molecular Weight | ~403.5 g/mol | |
| CAS Number | 1365655-89-5 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Key Applications and Experimental Protocols
This compound is a valuable tool in a multitude of research applications, including the biotinylation of biomolecules for detection and purification, targeted drug delivery, and the development of advanced bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Biotinylation of Proteins and Peptides
The most common application of this compound is the biotinylation of proteins and peptides at primary amine groups (e.g., the N-terminus or the side chain of lysine residues). This is typically achieved using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
This protocol outlines a general procedure for the biotinylation of a protein using this compound with EDC and NHS. Optimization may be required depending on the specific protein and desired degree of labeling.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer. A 10- to 50-fold molar excess of this compound over the protein is a common starting point.
-
Add a 1.5- to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of this compound.
-
-
Conjugation to the Protein:
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-activated this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Quantification of Biotinylation: The HABA Assay
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric method relies on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin pre-mixed solution or individual reagents
-
Biotinylated protein sample (purified)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.
-
Calculate Biotin Concentration: The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹ at 500 nm). The moles of biotin per mole of protein can then be determined.
Affinity Purification of Biotinylated Proteins
Biotinylated proteins can be efficiently purified from complex mixtures using affinity chromatography with immobilized avidin or streptavidin.
Materials:
-
Streptavidin or Avidin-agarose resin
-
Lysate or solution containing the biotinylated protein
-
Binding/Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0 for strong binding; or a buffer containing a high concentration of free biotin for competitive elution with monomeric avidin resins).
Procedure:
-
Prepare the Affinity Column: Pack a column with the streptavidin/avidin-agarose resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.
-
Load the Sample: Apply the sample containing the biotinylated protein to the column.
-
Wash the Column: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the Biotinylated Protein:
-
Denaturing Elution (for standard streptavidin/avidin): Elute the bound protein with the Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0). Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Competitive Elution (for monomeric avidin): Elute with a buffer containing a high concentration of free biotin (e.g., 2-10 mM).
-
Advanced Applications in Drug Development
This compound serves as a critical linker in the construction of sophisticated therapeutic and research agents, such as PROTACs and ADCs.
PROTAC Synthesis
In the development of PROTACs, a bifunctional molecule that induces the degradation of a target protein, this compound can be used as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.
Antibody-Drug Conjugate (ADC) Development
Similarly, in ADC development, this compound can be used to attach a cytotoxic drug to an antibody, where the biotin serves as a model for the drug payload in initial studies.
Role in Signaling Pathway Investigation
Biotin-PEG conjugates have been instrumental in studying cellular signaling pathways, particularly in the context of targeted drug delivery. For instance, a study involving a biotin-PEG conjugate of the anticancer drug camptothecin demonstrated its ability to induce apoptosis in human ovarian carcinoma cells. The targeted delivery, potentially mediated by biotin receptors overexpressed on cancer cells, led to the activation of a caspase-dependent cell death signaling pathway. This was evidenced by the upregulation of pro-apoptotic factors like APAF-1 and caspases 3 and 9, and the downregulation of the anti-apoptotic protein BCL-2.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity make it an ideal choice for a wide range of bioconjugation applications, from routine protein labeling to the development of next-generation therapeutics. This guide provides a solid foundation for the effective utilization of this compound in research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the anticancer efficacy of camptothecin using biotinylated poly(ethylene glycol) conjugates in sensitive and multidrug-resistant human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotin-PEG2-aldehyde - Creative Biolabs [creative-biolabs.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. fishersci.ie [fishersci.ie]
A Comprehensive Technical Guide to Biotin-PEG2-Acid (CAS No. 1365655-89-5) for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, properties, and applications of Biotin-PEG2-Acid, a versatile heterobifunctional linker crucial for advancements in bioconjugation, targeted drug delivery, and diagnostic assay development.
Introduction
This compound, with the CAS number 1365655-89-5, is a widely utilized biotinylation reagent in the fields of biotechnology and pharmaceutical research.[1][2][3][4] This molecule incorporates a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for the covalent attachment of biotin to a variety of molecules, thereby enabling their detection, purification, and targeted delivery through the high-affinity interaction between biotin and avidin or streptavidin.[4] The inclusion of the short PEG2 spacer enhances the water solubility of the conjugate and minimizes steric hindrance, which can be critical for maintaining the biological activity of the labeled molecule. This guide provides a detailed overview of the technical specifications, applications, and experimental protocols involving this compound.
Physicochemical Properties and Technical Data
This compound is a white to off-white solid, often with a sticky appearance. It is soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF), as well as in aqueous solutions. For optimal stability, it should be stored at -20°C and protected from moisture.
| Property | Value | References |
| CAS Number | 1365655-89-5 | |
| Molecular Formula | C17H29N3O6S | |
| Molecular Weight | 403.49 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | DMSO, DMF, Water | |
| Storage Conditions | -20°C, desiccated |
Core Applications and Methodologies
The bifunctional nature of this compound makes it a versatile tool for a range of applications in research and drug development. The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, and other biomolecules, forming a stable amide bond.
Bioconjugation and Protein Labeling
This compound is extensively used for the biotinylation of proteins for subsequent detection or purification. The carboxylic acid is typically activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Experimental Protocol: Protein Biotinylation using this compound and EDC/NHS Chemistry
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of 1-10 mg/mL.
-
This compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide).
-
Reaction Buffer: 0.1 M MES, pH 4.5-7.2 for activation; followed by adjustment to pH 7.2-7.5 for amine coupling.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. Ensure the buffer is free of primary amines.
-
Activation of this compound:
-
Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
In a separate tube, add a 2- to 10-fold molar excess of this compound, EDC, and NHS to the reaction buffer.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation:
-
Add the activated this compound solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Logical Workflow for Protein Biotinylation
References
A Technical Guide to Biotin-PEG2-Acid Solubility in DMSO for Researchers and Drug Development Professionals
Introduction
Biotin-PEG2-Acid (C17H29N3O6S, Molar Mass: 403.49 g/mol ) is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and diagnostic assay development. Its structure incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for covalent attachment to amine-containing molecules. Understanding the solubility of this linker in common organic solvents is critical for its effective use in research and development. This guide provides a detailed overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO), including quantitative data, a comprehensive experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound and related biotinylated compounds in DMSO is a key parameter for the preparation of stock solutions and reaction mixtures. While qualitative statements from various suppliers confirm its solubility in DMSO[1][2], quantitative data is essential for precise experimental design.
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source |
| This compound | DMSO | 100 mg/mL | 247.84 mM | Requires sonication for dissolution. The hygroscopic nature of DMSO can impact solubility. [3] | MedchemExpress[3] |
| Biotin-PEG2-Maleimide | DMSO | 100 mg/mL | 190.25 mM | Requires sonication.[4] | MedchemExpress |
| Biotin-PEG2-OH | DMSO | 100 mg/mL | 301.72 mM | Requires sonication. | MedchemExpress |
| Biotin-NHS | DMSO | Approximately 20 mg/mL | 58.6 mM | - | Cayman Chemical |
| Biotin | DMSO | Highly soluble; up to ~50 mg/mL | ~204.6 mM | - | ResearchGate User |
Experimental Protocol: Determination of this compound Solubility in DMSO
This section outlines a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound in DMSO using the shake-flask method. This method is considered the gold standard for solubility measurement.
1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous DMSO (high purity, <0.02% water)
-
Analytical balance (readable to at least 0.01 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or vortex mixer
-
Thermostatically controlled incubator or water bath
-
Centrifuge capable of handling vials
-
Calibrated positive displacement pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and appropriate glassware for standard preparation
2. Methodology
2.1. Preparation of Standard Solutions
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution with DMSO to create a series of standard solutions of known concentrations (e.g., 5, 2.5, 1, 0.5, 0.1, and 0.05 mg/mL).
-
Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.
2.2. Sample Preparation and Equilibration
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.
-
Add a known volume of anhydrous DMSO to the vial (e.g., 1 mL).
-
Tightly cap the vials to prevent solvent evaporation and moisture absorption.
-
Place the vials on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
2.3. Sample Processing and Analysis
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with DMSO to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method used for the standard solutions.
2.4. Data Analysis
-
Using the calibration curve, determine the concentration of this compound in the diluted supernatant.
-
Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility of this compound in DMSO at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in DMSO.
Caption: Experimental workflow for determining this compound solubility in DMSO.
Conclusion
The high solubility of this compound in DMSO, reported to be as high as 100 mg/mL, facilitates its use in a wide range of bioconjugation and drug development applications. However, it is crucial for researchers to be aware of the factors that can influence this solubility, such as the presence of water in the DMSO and the need for physical assistance like sonication for complete dissolution. The provided experimental protocol offers a robust framework for accurately determining the thermodynamic solubility of this compound in-house, ensuring the reliability and reproducibility of experimental results. This technical guide serves as a valuable resource for scientists and professionals working with this important linker molecule.
References
Introduction: The Power of the Biotin-Avidin Interaction
An In-depth Technical Guide to Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, nucleic acid, or peptide, is a fundamental and widely used technique in biotechnology and drug development.[1][2] Biotin (Vitamin B7) is a small molecule (244.31 g/mol ) that exhibits an extraordinarily strong and highly specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[2][3] This bond is one of the strongest known in nature; it forms rapidly and remains stable under a wide range of pH, temperatures, and denaturing conditions.[3]
This robust interaction is the cornerstone of a multitude of applications, allowing for the sensitive detection and efficient purification of biotin-labeled molecules. The small size of the biotin tag means it is unlikely to interfere with the normal biological function of the target molecule, making it an ideal tool for labeling. In research and pharmaceutical settings, biotinylation is integral to immunoassays, affinity chromatography, cell surface labeling, and studies of protein-protein interactions.
Core Concepts of Biotinylation Reagents
A biotinylation reagent is chemically composed of three key parts: the biotin moiety, a spacer arm, and a reactive group.
-
Biotin Moiety: The valeric acid side chain of the biotin molecule is derivatized to link to the rest of the reagent.
-
Spacer Arm: This linker connects the biotin molecule to the reactive group. The length and chemical properties of the spacer arm are critical, as the biotin-binding pocket of avidin/streptavidin is buried beneath the protein surface. A longer spacer arm can reduce steric hindrance, providing better access for the avidin/streptavidin protein to bind the biotin tag. Spacer arms can also incorporate features like polyethylene glycol (PEG) to increase water solubility.
-
Reactive Group: This functional group dictates the reagent's target, allowing for covalent attachment to specific amino acid side chains or functional groups on the target biomolecule.
Types of Biotinylation Reagents: A Functional Classification
The choice of a biotinylation reagent depends on the functional groups available on the target molecule and the experimental objective. Reagents are broadly classified based on their reactive chemistry.
Amine-Reactive Reagents
This is the most common class of biotinylation reagents, as they target primary amines (-NH₂) found on the N-terminus of polypeptides and the side chains of lysine (K) residues.
-
N-hydroxysuccinimide (NHS) Esters: NHS esters are highly popular for their ability to efficiently form stable amide bonds with primary amines at a pH of 7-9. Standard NHS esters have poor water solubility and must first be dissolved in an organic solvent like DMSO or DMF.
-
Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Esters: The addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide ring makes these reagents water-soluble. This allows for reactions to be performed entirely in aqueous buffers without organic solvents. Critically, their charged nature also makes them membrane-impermeable, which is ideal for selectively labeling proteins on the outer surface of living cells.
Sulfhydryl-Reactive Reagents
These reagents target free sulfhydryl (-SH) groups found on cysteine (C) residues. This approach is more specific than amine-reactive chemistry because free cysteines are less abundant on most proteins than lysines.
-
Maleimides: Maleimide groups react with high specificity with sulfhydryls at a pH of 6.5-7.5, forming stable thioether bonds. The reaction is significantly more efficient with sulfhydryls than with amines at neutral pH.
-
Haloacetyls (Iodoacetamides): These reagents also react with sulfhydryl groups to form stable thioether linkages.
-
Pyridyl Disulfides: These reagents form a disulfide bond with the target sulfhydryl, which has the unique advantage of being cleavable by reducing agents.
Carboxyl-Reactive Reagents
These reagents target carboxylic acid groups (-COOH) found on aspartic acid (D), glutamic acid (E) residues, and the C-terminus of proteins. The reaction typically requires a carbodiimide crosslinker, such as EDC, to activate the carboxyl group, which then reacts with a primary amine on the biotinylation reagent.
Carbonyl-Reactive Reagents
Aldehydes and ketones can be targeted using hydrazide or alkoxyamine-containing biotin reagents. These functional groups can be introduced into glycoproteins by oxidizing their carbohydrate (sugar) moieties with sodium periodate.
Photoreactive Reagents
When specific functional groups are not available or when non-specific labeling is desired, photoreactive reagents are used. These reagents, typically containing an aryl azide group, become reactive upon exposure to UV light and can form covalent bonds with C-H or N-H bonds in their vicinity.
Reversible (Cleavable) Biotinylation Reagents
The strength of the biotin-avidin bond makes elution from an affinity matrix difficult, often requiring harsh, denaturing conditions. Reversible or cleavable reagents solve this problem by incorporating a linker that can be broken under specific conditions.
-
Disulfide Bonds: The spacer arm contains a disulfide bond that can be cleaved with reducing agents like DTT or TCEP, releasing the captured molecule from the biotin tag.
-
Photo-cleavable Linkers: These linkers are broken upon exposure to UV light.
-
Desthiobiotin Reagents: Desthiobiotin is a biotin analog with a lower binding affinity for streptavidin, allowing for elution under gentle, non-denaturing conditions with free biotin.
Data Presentation: Comparison of Common Biotinylation Reagents
The following tables summarize key quantitative data for a selection of commercially available biotinylation reagents to aid in experimental design.
Table 1: Amine-Reactive NHS-Ester Reagents
| Reagent Name | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Key Features |
|---|---|---|---|---|
| NHS-Biotin | 13.5 | No | Yes | Shortest spacer arm for standard amine labeling. |
| Sulfo-NHS-Biotin | 13.5 | Yes | No | Ideal for cell surface protein labeling. |
| NHS-LC-Biotin | 22.4 | No | Yes | "Long Chain" (LC) version to reduce steric hindrance. |
| Sulfo-NHS-LC-Biotin | 22.4 | Yes | No | Water-soluble, long-chain version for cell surface labeling. |
| NHS-LC-LC-Biotin | 30.5 | No | Yes | "Long-Long Chain" for applications requiring maximum reach. |
| Sulfo-NHS-SS-Biotin | 24.3 | Yes | No | Contains a cleavable disulfide bond in the spacer arm. |
Table 2: Sulfhydryl-Reactive Maleimide Reagents
| Reagent Name | Spacer Arm Length (Å) | Water Soluble? | Recommended Reaction pH | Key Features |
|---|---|---|---|---|
| Maleimide-Biotin | 17.9 | No | 6.5 - 7.5 | Standard reagent for labeling available cysteine residues. |
| Maleimide-PEG2-Biotin | 29.1 | Yes | 6.5 - 7.5 | PEG spacer enhances water solubility. |
| Maleimide-PEG11-Biotin | 55.1 | Yes | 6.5 - 7.5 | Extended PEG spacer for greater reach and solubility. |
Mandatory Visualizations
Logical Workflow: Selecting a Biotinylation Reagent
Caption: A decision tree to guide the selection of an appropriate biotinylation reagent.
Experimental Workflow: Affinity Purification of a Biotinylated Protein
Caption: Workflow for isolating a biotinylated protein using streptavidin affinity capture.
Signaling Pathway Application: Proximity Labeling of EGFR Interactors
Caption: Proximity labeling (e.g., TurboID) to identify EGFR signaling interactors.
Experimental Protocols
The following are generalized protocols for common biotinylation applications. Optimization is often required based on the specific protein and reagent used.
Protocol 1: General Protein Biotinylation with an NHS Ester
This protocol describes the labeling of a purified protein in solution.
Materials:
-
Purified protein (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
NHS-Biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Prepare the Protein: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine must be avoided as they will compete for reaction with the NHS ester. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
Calculate Molar Excess: Determine the amount of biotin reagent needed. A 10- to 20-fold molar excess of biotin to protein is a common starting point for a 2 mg/mL protein solution. The optimal ratio may need to be determined empirically.
-
Reaction Incubation: Add the calculated volume of the biotin reagent solution to the protein solution while gently vortexing. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent from the biotinylated protein using a desalting column or by dialyzing against PBS. This step is crucial to prevent interference in downstream applications.
Protocol 2: Cell Surface Biotinylation with Sulfo-NHS-Biotin
This protocol is for labeling proteins on the surface of live cells in culture.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-LC-Biotin
-
Quenching solution (e.g., PBS + 100 mM glycine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Preparation: Wash cells two to three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Perform all steps on ice or at 4°C to minimize endocytosis.
-
Prepare Biotin Reagent: Freshly prepare a solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.25-0.5 mg/mL.
-
Biotinylation Reaction: Resuspend or cover the cells with the biotin reagent solution. Incubate for 30 minutes at 4°C with gentle rocking.
-
Quench and Wash: Aspirate the biotin solution and quench the reaction by washing the cells three times with ice-cold quenching solution.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Downstream Processing: The cell lysate, now containing biotinylated surface proteins, can be used for affinity purification (see Protocol 3) to isolate and identify the surface proteome.
Protocol 3: Western Blot Detection of Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins on a membrane.
Materials:
-
Membrane (nitrocellulose or PVDF) with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent (ECL) substrate
Procedure:
-
Transfer and Block: Following SDS-PAGE, transfer proteins to a membrane. Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding. Note: Milk contains endogenous biotin and may cause background; BSA is often preferred.
-
Primary Antibody (Optional): If you are detecting a specific protein that has been biotinylated, incubate with your primary antibody as per a standard Western blot protocol, then proceed to a secondary antibody incubation.
-
Streptavidin-HRP Incubation: If detecting all biotinylated proteins, skip the antibody steps. Dilute the Streptavidin-HRP conjugate in blocking buffer (a 1:5,000 to 1:15,000 dilution is a common starting point). Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.
-
Wash: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound Streptavidin-HRP.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or a digital imaging system to visualize the chemiluminescent signal.
Conclusion
Biotinylation reagents are exceptionally versatile tools that are indispensable in modern biological research and drug discovery. The ability to specifically and stably tag biomolecules provides a powerful handle for their detection, purification, and functional analysis. By understanding the different reactive chemistries, spacer arm properties, and available protocols, researchers can strategically select the optimal reagent to achieve their experimental goals, from mapping complex protein interaction networks to isolating specific cell populations or developing high-sensitivity diagnostic assays. The continued development of novel biotinylation technologies, including advanced proximity labeling methods and cleavable linkers, promises to further expand the applications of this cornerstone technique.
References
An In-depth Technical Guide to Hydrophilic Biotinylation Linker Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of biotin for streptavidin and avidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications in detection, purification, and immobilization of biomolecules.[1][2] Hydrophilic biotinylation linkers, particularly those incorporating polyethylene glycol (PEG) spacers, have gained prominence due to their ability to enhance the solubility of labeled molecules, reduce steric hindrance, and minimize non-specific binding.[3][4] These properties are crucial for maintaining the biological activity of the target molecule and improving the efficiency and specificity of various assays. This guide provides a comprehensive overview of the core applications of hydrophilic biotinylation linkers, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.
Core Applications of Hydrophilic Biotinylation Linkers
Hydrophilic biotinylation linkers are instrumental in a wide array of applications, from fundamental research to the development of novel therapeutics. Their utility stems from the ability to impart favorable physicochemical properties to the biotinylated molecule, thereby enhancing its performance in various experimental settings.
Cell Surface Protein Labeling
A primary application of hydrophilic biotinylation linkers is the specific labeling of proteins on the surface of living cells. The hydrophilicity of these linkers, particularly those containing a sulfonate group (e.g., Sulfo-NHS esters), renders them membrane-impermeable.[5] This characteristic ensures that only proteins with extracellular domains are biotinylated, allowing for their selective isolation and analysis. This technique is invaluable for studying receptor-ligand interactions, protein trafficking, and the composition of the cell surface proteome.
Immunoassays
In immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, hydrophilic biotinylation linkers are used to label antibodies or antigens, enabling highly sensitive detection. The biotin-streptavidin interaction serves as a powerful signal amplification system. The use of hydrophilic linkers can improve the solubility and stability of the labeled antibodies, potentially leading to a better signal-to-noise ratio in ELISA.
Affinity Purification and Immunoprecipitation
Biotinylated molecules can be efficiently captured using streptavidin- or avidin-conjugated beads, forming the basis of affinity purification and immunoprecipitation (IP). Hydrophilic linkers, by extending the biotin moiety away from the target molecule, can improve the accessibility of biotin for binding to streptavidin, thereby increasing the yield of purified protein. This is particularly advantageous when purifying large protein complexes.
Antibody-Drug Conjugates (ADCs)
In the field of drug development, hydrophilic linkers play a critical role in the design of ADCs. These linkers connect a cytotoxic drug to a monoclonal antibody, and their properties significantly influence the ADC's stability, solubility, and pharmacokinetic profile. PEGylated linkers, for instance, can enhance the hydrophilicity of the ADC, reducing aggregation and improving its in vivo performance.
Proximity-Dependent Biotinylation (BioID)
Proximity-dependent biotinylation, or BioID, is a powerful technique for identifying protein-protein interactions in a cellular context. In this method, a protein of interest is fused to a promiscuous biotin ligase. The use of hydrophilic linkers in the biotinylating reagents can enhance the labeling efficiency and specificity of this method.
Quantitative Data Summary
The choice of biotinylation linker can significantly impact experimental outcomes. The following tables summarize quantitative data comparing different aspects of hydrophilic biotinylation linkers.
Table 1: Comparison of Biotinylation Reagent Efficiency
| Biotinylation Reagent | Labeling Efficiency (%) | Target | Reference |
| EZ-Link Sulfo-NHS-Biotin | ~76% of peptides biotinylated | Primary amines | |
| EZ-Link Sulfo-NHS-SS-Biotin | ~88% of peptides biotinylated | Primary amines |
Table 2: Impact of Linker on Protein Enrichment in Proteomics
| Cleavable Linker Type | Number of Unique Cysteine Residues Identified | Reference |
| Azobenzene (AZO) linker | ~7,612 (54% overlap with DADPS) | |
| Dialkoxydiphenylsilane (DADPS) linker | Over 10,000 |
Note: This study highlights that the choice of a cleavable linker significantly impacts the number of identified peptides in a chemical proteomics workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are step-by-step protocols for key experiments utilizing hydrophilic biotinylation linkers.
Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-LC-Biotin
This protocol describes the labeling of cell surface proteins on adherent cells.
Materials:
-
Cells grown in culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
EZ-Link™ Sulfo-NHS-LC-Biotin
-
Quenching solution: PBS containing 100 mM glycine or Tris
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins.
-
Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL.
-
Add the Sulfo-NHS-LC-Biotin solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the plate on ice for 30 minutes with gentle rocking.
-
Remove the biotinylation solution and wash the cells once with the quenching solution to stop the reaction.
-
Wash the cells twice more with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer containing protease inhibitors.
-
The cell lysate containing biotinylated surface proteins is now ready for downstream applications such as immunoprecipitation or Western blotting.
Protocol 2: Immunoprecipitation of Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Cell lysate containing biotinylated proteins (from Protocol 1)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Pre-clear the cell lysate by incubating it with non-conjugated magnetic beads for 30 minutes at 4°C to reduce non-specific binding.
-
Transfer the pre-cleared lysate to a new tube.
-
Add an appropriate amount of streptavidin-conjugated magnetic beads to the lysate.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Place the tube on a magnetic rack to capture the beads.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins. For each wash, resuspend the beads in the buffer, incubate briefly, and then capture the beads on the magnetic rack before removing the supernatant.
-
After the final wash, elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Place the tube on the magnetic rack and collect the eluate, which now contains the enriched biotinylated proteins.
Protocol 3: Biotinylation of an Antibody for Use in an Antibody-Drug Conjugate (ADC)
This protocol provides a general method for biotinylating an antibody using an NHS-PEG-Biotin linker.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Biotin reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare a stock solution of the NHS-PEG-Biotin reagent in anhydrous DMSO.
-
Add the desired molar excess of the NHS-PEG-Biotin stock solution to the antibody solution. A 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the concentration of the biotinylated antibody and the degree of biotinylation using appropriate methods (e.g., HABA assay or UV-Vis spectrophotometry if the linker contains a chromophore).
-
The biotinylated antibody is now ready for conjugation to a drug linker for ADC development.
Visualizing Workflows and Signaling Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures. The following are Graphviz (DOT language) scripts to generate such diagrams.
Experimental Workflow: Cell Surface Protein Biotinylation and Analysis
Caption: Workflow for cell surface protein biotinylation and subsequent analysis.
Signaling Pathway: EGFR Activation and Downstream Signaling
Caption: Simplified EGFR signaling pathway initiated by EGF binding.
Experimental Workflow: Proximity-Dependent Biotinylation (BioID)
Caption: General workflow for proximity-dependent biotinylation (BioID).
Conclusion
Hydrophilic biotinylation linkers are indispensable tools in modern biological research and drug development. Their ability to improve solubility, reduce steric hindrance, and enable specific labeling of biomolecules has significantly advanced our capacity to study complex biological systems. By understanding the principles behind their application and utilizing optimized protocols, researchers can harness the full potential of this powerful technology to achieve their scientific goals. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of hydrophilic biotinylation linkers in a variety of research and development settings.
References
Methodological & Application
Application Notes and Protocols for Biotin-PEG2-Acid Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization applications. Biotin-PEG2-Acid is a versatile biotinylation reagent featuring a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances solubility and reduces steric hindrance, while the carboxylic acid allows for covalent conjugation to primary amines on proteins through the formation of a stable amide bond.[1][2][3][4] This is typically achieved by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] These application notes provide a detailed protocol for the successful biotinylation of proteins using this compound.
Chemical Reaction Pathway
The labeling of a protein with this compound is a two-step process. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a semi-stable amine-reactive NHS ester. This activated biotinylation reagent then readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the target protein to form a stable amide linkage.
Caption: Chemical reaction pathway for protein biotinylation using this compound.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for biotinylating a protein with this compound.
Materials and Reagents
-
Protein of Interest (POI): 1-10 mg/mL in an amine-free buffer (e.g., PBS, MES, or HEPES). Note: Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.
-
This compound: (MW: 403.5 g/mol )
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.7 g/mol )
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: (NHS MW: 115.09 g/mol ; Sulfo-NHS MW: 217.14 g/mol )
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting Columns or Dialysis Cassettes: For removal of excess reagents.
Protein Preparation
-
Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. The efficiency of biotinylation is concentration-dependent, with higher protein concentrations generally yielding better results.
-
If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an amine-free buffer (e.g., PBS) by dialysis or using a desalting column prior to starting the labeling reaction.
Preparation of Reagent Stock Solutions
Note: EDC and NHS esters are moisture-sensitive. Equilibrate vials to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use, as their reactivity decreases over time in aqueous solutions.
-
This compound Stock Solution (10 mM): Dissolve 4.04 mg of this compound in 1 mL of anhydrous DMF or DMSO.
-
EDC Stock Solution (100 mM): Dissolve 19.17 mg of EDC in 1 mL of Activation Buffer.
-
NHS/Sulfo-NHS Stock Solution (100 mM): Dissolve 11.51 mg of NHS or 21.71 mg of Sulfo-NHS in 1 mL of Activation Buffer.
Two-Step Biotinylation Protocol
This two-step protocol is recommended to prevent protein crosslinking by EDC.
Step 1: Activation of this compound
-
In a microcentrifuge tube, combine the following:
-
Volume of this compound Stock Solution (e.g., for a 20-fold molar excess over the protein).
-
Volume of EDC Stock Solution (e.g., 2 mM final concentration).
-
Volume of NHS/Sulfo-NHS Stock Solution (e.g., 5 mM final concentration).
-
Adjust the final volume with Activation Buffer.
-
-
Incubate the activation reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to Protein
-
Add the activated Biotin-PEG2-NHS ester solution from Step 1 to the prepared protein solution. The volume of the added biotin solution should not exceed 10% of the final reaction volume to minimize the effect of the organic solvent on the protein.
-
Incubate the conjugation reaction for 1-2 hours at room temperature or 2-4 hours on ice.
-
Quenching the Reaction: Add the quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
Purification of the Biotinylated Protein
Remove unreacted biotin and byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Experimental Workflow Diagram
Caption: Experimental workflow for protein biotinylation with this compound.
Data Presentation: Quantitative Parameters
The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein. The optimal ratio depends on the protein and its concentration and may require empirical determination.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient. |
| Molar Excess of this compound | 10 to 50-fold | A 20-fold molar excess is a good starting point. |
| EDC Final Concentration | 2 - 10 mM | A common starting concentration is ~2 mM. |
| NHS/Sulfo-NHS Final Concentration | 5 - 20 mM | A common starting concentration is ~5 mM. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |
| Conjugation pH | 7.2 - 8.5 | Optimal for reaction of NHS esters with primary amines. |
| Reaction Time (Conjugation) | 1 - 2 hours at RT | Can be extended to 2-4 hours on ice. |
| Expected Degree of Labeling | 1 - 8 biotins/protein | Highly dependent on the protein and reaction conditions. |
Determination of Biotin Incorporation
It is crucial to determine the degree of biotinylation to ensure reproducibility. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method for quantifying biotin incorporation. This assay relies on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample. Other methods include fluorescence-based assays and ELISA.
Storage of Biotinylated Protein
Store the purified biotinylated protein under the same conditions that are optimal for the unmodified protein. For long-term storage, it is recommended to aliquot the protein and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols for Biotin-PEG2-Acid Utilizing EDC Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins, antibodies, and other biomolecules. Biotin-PEG2-Acid is a biotinylation reagent featuring a terminal carboxylic acid, which can be coupled to primary amines on a target molecule using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility of the labeled molecule and can reduce steric hindrance.[1][2]
This document provides detailed application notes and protocols for the use of this compound with EDC chemistry for the biotinylation of amine-containing molecules.
Principle of the Reaction
The conjugation of this compound to a primary amine-containing molecule (e.g., a protein) via EDC chemistry is a two-step process. For enhanced efficiency and stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often included in the reaction.
Step 1: Activation of this compound. EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. The addition of NHS or sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).
Step 2: Coupling to the Amine-Containing Molecule. The amine-reactive NHS ester of this compound reacts with a primary amine on the target molecule to form a stable amide bond. This coupling reaction is most efficient at a neutral to slightly basic pH (pH 7.0-8.5).
Key Experimental Parameters
Successful biotinylation using this compound and EDC chemistry depends on the careful optimization of several parameters. The following table summarizes key quantitative data and recommendations.
| Parameter | Recommended Range/Value | Notes |
| pH (Activation Step) | 4.5 - 6.0 | MES buffer is a common choice as it lacks amines and carboxyls. |
| pH (Coupling Step) | 7.0 - 8.5 | Phosphate-buffered saline (PBS) is a suitable buffer. |
| Molar Ratio (this compound : Protein) | 10:1 to 50:1 | The optimal ratio depends on the number of available amines on the protein and the desired degree of biotinylation. |
| Molar Ratio (EDC : this compound) | 1:1 to 5:1 | A common starting point is a 2- to 10-fold molar excess of EDC over the carboxyl groups. |
| Molar Ratio (NHS/sulfo-NHS : this compound) | 1:1 to 2.5:1 | A 2- to 5-fold molar excess of NHS over the carboxyl groups is often recommended. |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Coupling) | 1 - 4 hours at room temperature, or overnight at 4°C | Longer incubation times may increase conjugation efficiency. |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine (10-50 mM final concentration) | Quenching stops the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Materials Required
-
This compound
-
Amine-containing molecule (e.g., protein, antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
-
Reaction tubes
Protocol for Biotinylation of a Protein
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the desired molar excess of this compound with the calculated amounts of EDC and NHS/sulfo-NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to the Protein:
-
Dissolve the protein to be biotinylated in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris-HCl, pH 8.0 per 1 mL of reaction volume).
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Determination of Biotin Incorporation (HABA Assay)
The degree of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][4] This assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[3]
-
Prepare an avidin-HABA solution according to the manufacturer's instructions.
-
Measure the absorbance of the avidin-HABA solution at 500 nm (A500_initial).
-
Add a known concentration of the purified biotinylated protein to the avidin-HABA solution and mix.
-
Measure the absorbance at 500 nm until the reading is stable (A500_final).
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the avidin-HABA complex.
Visual Representations
Caption: Mechanism of this compound conjugation using EDC and NHS.
Caption: Experimental workflow for protein biotinylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive EDC or NHS | Use fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent condensation. |
| Suboptimal pH | Ensure the pH of the activation and coupling buffers are within the recommended ranges. | |
| Presence of interfering substances | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will interfere with the reaction. Use non-amine, non-carboxylate buffers for the activation step. | |
| Protein Precipitation | Over-biotinylation | Reduce the molar excess of this compound in the reaction. |
| High concentration of organic solvent | Ensure the final concentration of DMSO or DMF is low (typically <10%). | |
| Inconsistent Results | Hydrolysis of NHS ester | Prepare EDC and NHS solutions immediately before use and proceed to the coupling step promptly. |
| Inaccurate reagent concentrations | Carefully calculate and measure all reagents. |
References
- 1. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. fishersci.ie [fishersci.ie]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Antibody Biotinylation using Biotin-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization applications. Biotin-PEG2-Acid is a biotinylation reagent featuring a two-unit polyethylene glycol (PEG) spacer arm terminating in a carboxylic acid. For antibody biotinylation, the carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine residues) on the antibody surface.
The inclusion of a PEG spacer offers several advantages over traditional biotinylation reagents. The hydrophilic nature of the PEG chain can help to reduce aggregation of the biotinylated antibody and increase its solubility.[1] Furthermore, the spacer arm mitigates steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin. This application note provides detailed protocols for the biotinylation of antibodies using this compound (as its NHS ester), methods for determining the degree of biotinylation, and troubleshooting guidance.
Key Applications of Biotinylated Antibodies
Biotinylated antibodies are versatile tools employed in a wide array of immunoassays and molecular biology techniques, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used as detection antibodies, where a streptavidin-enzyme conjugate provides signal amplification.
-
Western Blotting: For the sensitive detection of specific proteins on a membrane.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): To visualize the localization of antigens in tissue sections and cells.
-
Flow Cytometry: For the identification and sorting of specific cell populations.
-
Affinity Purification: To isolate antigens or binding partners from complex mixtures using streptavidin-coated supports.[2]
-
Pull-Down Assays: To study protein-protein interactions.
Data Presentation
Optimizing the Molar Ratio of Biotin-PEG2-NHS to Antibody
The degree of biotinylation, or the number of biotin molecules per antibody, is a critical parameter that can influence the performance of the conjugate. Over-biotinylation can lead to antibody aggregation and loss of antigen-binding activity, while under-biotinylation may result in insufficient signal. The optimal degree of labeling is typically between 3 and 5 biotins per antibody molecule.[3][4] The following table summarizes the effect of varying the molar ratio of a biotin-NHS reagent to an anti-BSA antibody on the resulting degree of biotinylation.
| Molar Ratio (Biotin:Antibody) | Degree of Biotinylation (moles of biotin per mole of antibody) |
| 10:1 | 2.5 |
| 20:1 | 4.1 |
| 50:1 | 6.8 |
Data adapted from a study using a Sulfo-NHS-Biotin reagent, which follows the same reaction chemistry as Biotin-PEG2-NHS ester. The degree of biotinylation was determined using the HABA assay.[5]
Experimental Protocols
Protocol 1: Antibody Biotinylation with Biotin-PEG2-NHS Ester
This protocol describes the biotinylation of an antibody using a pre-activated Biotin-PEG2-NHS ester.
Materials Required
| Reagent/Material | Supplier | Purpose |
| Antibody to be biotinylated | N/A | Target molecule |
| Biotin-PEG2-NHS Ester | Various | Biotinylation reagent |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | To dissolve Biotin-PEG2-NHS Ester |
| Reaction Buffer (e.g., PBS, pH 7.2-8.0) | N/A | To maintain optimal pH for the reaction |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | N/A | To stop the biotinylation reaction |
| Desalting column or dialysis cassette | Thermo Fisher Scientific | To remove excess, unreacted biotin |
| Storage Buffer (e.g., PBS with 0.02% sodium azide) | N/A | For long-term storage of the biotinylated antibody |
Procedure
-
Antibody Preparation:
-
Dialyze the antibody against the Reaction Buffer to remove any primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine).
-
Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.
-
-
Biotin-PEG2-NHS Ester Preparation:
-
Immediately before use, dissolve the Biotin-PEG2-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the Biotin-PEG2-NHS Ester solution to the antibody solution. For initial optimization, it is recommended to test a range of molar ratios (e.g., 10:1, 20:1, 40:1).
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction by quenching any unreacted Biotin-PEG2-NHS Ester.
-
-
Purification of the Biotinylated Antibody:
-
Remove the excess, unreacted biotin and quenching reagent by either:
-
Dialysis: Dialyze the reaction mixture against Storage Buffer overnight at 4°C with at least three buffer changes.
-
Desalting Column: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) according to the manufacturer's instructions, equilibrating the column with the Storage Buffer.
-
-
-
Determination of Antibody Concentration and Storage:
-
Measure the concentration of the biotinylated antibody by absorbance at 280 nm.
-
Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. Biotinylated antibodies are generally stable for years when stored frozen.
-
Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the number of biotins per protein molecule.
Procedure
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions (e.g., Pierce™ Biotin Quantitation Kit).
-
Measure the absorbance of the HABA/Avidin solution at 500 nm in a spectrophotometer. This is the blank reading.
-
Add a known concentration of the biotinylated antibody to the HABA/Avidin solution and mix well.
-
Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin.
-
Calculate the moles of biotin per mole of antibody using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex, following the kit manufacturer's protocol.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | - Presence of primary amines (e.g., Tris, glycine) in the antibody buffer. - Hydrolysis of the Biotin-PEG2-NHS Ester. - Suboptimal pH of the reaction buffer. | - Dialyze the antibody against an amine-free buffer (e.g., PBS) before biotinylation. - Prepare the Biotin-PEG2-NHS Ester solution immediately before use in anhydrous DMSO. - Ensure the reaction buffer pH is between 7.2 and 8.5. |
| Antibody Aggregation/Precipitation | - Over-biotinylation of the antibody. - The antibody is prone to aggregation at the concentration used. | - Reduce the molar ratio of Biotin-PEG2-NHS Ester to antibody. - Perform the biotinylation reaction at a lower antibody concentration. The PEG spacer on this compound helps to mitigate this issue. |
| Loss of Antibody Activity | - Biotinylation of lysine residues within the antigen-binding site. | - Reduce the molar ratio of Biotin-PEG2-NHS Ester to antibody. - Consider alternative biotinylation chemistries that target other functional groups on the antibody. |
| High Background in Immunoassays | - Incomplete removal of excess biotin. | - Ensure thorough purification of the biotinylated antibody by dialysis or using a desalting column. |
Visualizations
Caption: Workflow for antibody biotinylation using Biotin-PEG2-NHS Ester.
Caption: Reaction of Biotin-PEG2-NHS Ester with a primary amine on an antibody.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Reports on the sensitivity enhancement in interferometric based biosensors by biotin-streptavidin system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Oligonucleotides with Biotin-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in molecular biology, diagnostics, and drug development.[1] The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including purification, immobilization, and detection of biomolecules.[1][2] This document provides detailed protocols for labeling amine-modified oligonucleotides with Biotin-PEG2-Acid, a reagent that offers significant advantages due to its polyethylene glycol (PEG) spacer. The PEG linker enhances the accessibility of the biotin moiety, minimizes steric hindrance, and improves the water solubility of the labeled oligonucleotide.[1][3]
The most common method for biotinylating oligonucleotides involves the use of an N-hydroxysuccinimide (NHS) ester of biotin, which reacts efficiently with primary amines (-NH2) to form stable amide bonds. This protocol focuses on the use of this compound that has been activated to an NHS ester for reaction with an amine-modified oligonucleotide.
Chemical Reaction Pathway
The labeling strategy involves a two-step process. First, the carboxylic acid of this compound is activated to an NHS ester. This activated intermediate then readily reacts with a primary amine on the modified oligonucleotide to form a stable amide linkage.
Caption: Chemical pathway for biotinylating an amine-modified oligonucleotide.
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
-
Nuclease-free water
-
Purification system (e.g., HPLC, cartridge, or PAGE)
-
Quantification assay reagents (e.g., HABA assay kit)
Protocol 1: Biotinylation of Amine-Modified Oligonucleotides
This protocol describes the labeling of an amine-modified oligonucleotide using a pre-activated Biotin-PEG2-NHS ester or by activating this compound in situ. For simplicity, the following steps assume the use of a commercially available Biotin-PEG2-NHS ester.
-
Prepare the Amine-Modified Oligonucleotide:
-
Dissolve the lyophilized amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
-
Prepare the Biotin-PEG2-NHS Ester Solution:
-
Immediately before use, dissolve the Biotin-PEG2-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Do not store the reconstituted reagent.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG2-NHS ester solution to achieve a desired molar excess relative to the amine-modified oligonucleotide. A 10- to 20-fold molar excess is generally sufficient for high labeling efficiency.
-
Add the calculated volume of the Biotin-PEG2-NHS ester solution to the oligonucleotide solution.
-
Gently vortex the reaction mixture.
-
Incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Protocol 2: Purification of the Biotinylated Oligonucleotide
It is crucial to remove unconjugated biotin from the reaction mixture, as free biotin will compete for binding sites on streptavidin, reducing the efficiency of downstream applications.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying biotinylated oligonucleotides and ensures a product with high purity.
-
Cartridge Purification: Desalting or oligonucleotide purification cartridges can be used for rapid cleanup.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification can also be employed to separate the biotinylated oligonucleotide from unreacted components.
-
Ethanol Precipitation: This method can be used to remove a significant portion of the unreacted NHS-ester.
Protocol 3: Characterization and Quantification
The efficiency of the biotinylation reaction can be assessed both qualitatively and quantitatively.
-
Gel-Shift Assay (Qualitative):
-
Incubate a small aliquot of the purified biotinylated oligonucleotide with streptavidin.
-
Run the mixture on a non-denaturing polyacrylamide or agarose gel.
-
A shift in the migration of the oligonucleotide band upon addition of streptavidin indicates successful biotinylation.
-
-
HABA Assay (Quantitative):
-
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the amount of biotin incorporated.
-
The assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
-
Follow the manufacturer's protocol for the specific HABA assay kit being used.
-
Data Presentation
The efficiency of biotinylation is influenced by factors such as the molar ratio of the biotinylating reagent to the oligonucleotide. The following table provides representative data on the effect of molar excess on labeling efficiency.
| Molar Excess of Biotin-PEG-NHS Ester | Biotinylation Efficiency (%)* |
| 5X | ~65% |
| 10X | ~85% |
| 20X | >95% |
| 50X | >98% |
Biotinylation efficiency was determined by HABA assay. Data is representative and may vary depending on the specific oligonucleotide sequence and reaction conditions.
Experimental Workflow
The overall workflow for labeling oligonucleotides with this compound is summarized in the following diagram.
Caption: Workflow for oligonucleotide biotinylation and analysis.
Applications of Biotinylated Oligonucleotides
Biotin-labeled oligonucleotides are versatile tools used in a wide range of molecular biology applications, including:
-
Affinity Purification: Used to isolate DNA or RNA binding proteins from cell extracts. The biotinylated oligonucleotide can be immobilized on streptavidin-coated beads to capture its binding partners.
-
Hybridization-Based Detection: Biotinylated probes are widely used in non-radioactive Northern and Southern blotting, as well as in situ hybridization.
-
PCR Applications: Biotinylated primers can be used to end-label PCR products, which can then be easily purified or immobilized using streptavidin.
-
Immunoassays: Biotinylated oligonucleotides can be used in various immunoassay formats for the detection of specific nucleic acid sequences.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive Biotin-PEG2-NHS ester | Prepare fresh NHS-ester solution in anhydrous solvent immediately before use. |
| Suboptimal pH of conjugation buffer | ||
| Insufficient molar excess of biotin reagent | ||
| High Background in Downstream Applications | Presence of free biotin | Ensure thorough purification of the biotinylated oligonucleotide to remove all unconjugated biotin. |
| Inconsistent Results | Variability in reaction conditions | Standardize incubation times, temperatures, and reagent concentrations. |
References
Application Notes and Protocols for Biotin-PEG2-Acid in Pull-Down Assays to Identify Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to elucidating complex biological processes and is a cornerstone of modern drug discovery.[1][2][3] Pull-down assays are a powerful in vitro technique for identifying and validating PPIs.[3] This application note details the use of Biotin-PEG2-Acid, a versatile biotinylation reagent, for labeling a "bait" protein to subsequently capture its interacting "prey" proteins from a cell lysate or other complex protein mixtures.
This compound is a bifunctional molecule featuring a high-affinity biotin moiety for strong binding to streptavidin-conjugated resins and a terminal carboxylic acid group. The carboxylic acid can be activated to form a stable amide bond with primary amines (e.g., the side chain of lysine residues) on the bait protein. The hydrophilic polyethylene glycol (PEG) spacer arm enhances the solubility of the labeled protein and reduces steric hindrance, facilitating the interaction between the bait protein and its binding partners.
These application notes provide detailed protocols for protein biotinylation with this compound, performing the pull-down assay, and subsequent identification of interacting proteins by mass spectrometry.
Data Presentation
The following table is a representative example of quantitative data that can be obtained from a pull-down assay using a this compound labeled bait protein followed by mass spectrometry-based identification of interacting proteins. The data is typically presented with protein identifications and semi-quantitative measures such as peptide-spectrum matches (PSMs) or spectral counts, which correlate with protein abundance.
Table 1: Representative Mass Spectrometry Results of a Pull-Down Assay
| Protein ID (Accession) | Gene Name | Protein Name | Molecular Weight (kDa) | Peptide-Spectrum Matches (PSMs) in Bait Pull-Down | PSMs in Control Pull-Down |
| P04637 | TP53 | Cellular tumor antigen p53 | 43.7 | 58 | 2 |
| Q06323 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 54.9 | 45 | 1 |
| P21809 | TOP1 | DNA topoisomerase 1 | 91.0 | 32 | 0 |
| P10412 | HSP90AA1 | Heat shock protein HSP 90-alpha | 84.6 | 25 | 8 |
| Q13619 | UBE2N | Ubiquitin-conjugating enzyme E2 N | 17.2 | 18 | 0 |
| P62993 | UBA52 | Ubiquitin-60S ribosomal protein L40 | 14.6 | 15 | 1 |
| P63104 | HSPA8 | Heat shock 70 kDa protein 8 | 70.9 | 12 | 5 |
Note: This table presents hypothetical data for illustrative purposes. The actual number of identified proteins and their corresponding scores will vary depending on the specific bait protein, experimental conditions, and the mass spectrometry platform used.
Experimental Protocols
Protocol 1: Biotinylation of the Bait Protein with this compound
This protocol describes the covalent conjugation of this compound to a purified bait protein containing accessible primary amines. The carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.
Materials:
-
Purified bait protein (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Dimethylsulfoxide (DMSO)
-
Desalting column
-
Reaction tubes
Procedure:
-
Prepare Solutions:
-
Dissolve the bait protein in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in an amine-free buffer. These solutions should be prepared fresh immediately before use.
-
-
Activation of this compound:
-
In a reaction tube, combine a 10- to 20-fold molar excess of the 10 mM this compound stock solution with the bait protein solution.
-
Add a 1.5-fold molar excess of the 100 mM EDC stock solution and a 1.5-fold molar excess of the 100 mM NHS stock solution to the this compound and protein mixture.
-
Note: The final concentration of DMSO should not exceed 10% of the total reaction volume to avoid protein precipitation.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Biotinylated Bait Protein:
-
Remove the excess, unreacted this compound and crosslinking reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Confirmation of Biotinylation (Optional):
-
The successful biotinylation of the bait protein can be confirmed by a Western blot using streptavidin-HRP.
-
Protocol 2: Pull-Down Assay to Identify Protein Interactions
This protocol outlines the procedure for using the biotinylated bait protein to capture interacting prey proteins from a cell lysate.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Cell lysate containing potential prey proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt/low-pH buffer)
-
Reaction tubes
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Prepare Cell Lysate:
-
Lyse cultured cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin beads and transfer the desired amount to a fresh reaction tube.
-
Wash the beads two to three times with wash buffer, using a magnetic rack or centrifugation to separate the beads from the supernatant.
-
-
Immobilize the Biotinylated Bait Protein:
-
Add the biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated bait to bind to the streptavidin.
-
Wash the beads three times with wash buffer to remove any unbound bait protein.
-
-
Bait-Prey Interaction:
-
Add the cell lysate (containing the prey proteins) to the beads with the immobilized bait protein.
-
Incubate for 1-3 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
-
Control: In parallel, incubate streptavidin beads without the bait protein with the cell lysate to identify proteins that non-specifically bind to the beads.
-
-
Wash:
-
After incubation, separate the beads from the lysate.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured prey proteins from the beads using an appropriate elution buffer. For subsequent analysis by SDS-PAGE and mass spectrometry, boiling the beads in SDS-PAGE sample buffer is a common method.
-
Protocol 3: Identification of Interacting Proteins by Mass Spectrometry
This protocol provides a general workflow for identifying the eluted proteins by mass spectrometry.
Materials:
-
Eluted protein sample (from Protocol 2)
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie blue or silver stain
-
In-gel digestion kit (containing trypsin)
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
SDS-PAGE:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
-
In-Gel Digestion:
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion of the proteins with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.
-
Compare the list of identified proteins from the bait pull-down with the control pull-down to identify specific interacting partners.
-
Visualizations
Caption: Experimental workflow for identifying protein interactions using this compound.
Caption: Example signaling pathway elucidated through protein interaction studies.
References
- 1. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell Surface Protein Labeling with Biotin-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of cell surface proteins is a powerful technique for studying their expression, trafficking, and interactions. Biotinylation, the process of covalently attaching biotin to a protein, is a widely used method for this purpose due to the high-affinity interaction between biotin and streptavidin, which allows for efficient enrichment and detection of labeled proteins. Biotin-PEG2-Acid is a biotinylation reagent that features a polyethylene glycol (PEG) spacer arm. This hydrophilic spacer enhances the water solubility of the reagent and extends its reach, potentially improving the labeling efficiency of sterically hindered proteins. The terminal carboxylic acid group allows for a two-step labeling process, providing greater control over the reaction compared to pre-activated esters. This document provides detailed application notes and protocols for the use of this compound in cell surface protein labeling.
Principle of the Method
The labeling of cell surface proteins with this compound is a two-step process. First, the terminal carboxylic acid of this compound is activated using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, this activated biotin reagent is added to a suspension of live cells. The NHS ester reacts with primary amines (the ε-amine of lysine residues and the N-terminus of polypeptides) on extracellular domains of membrane proteins to form stable amide bonds. Because the activated this compound is membrane-impermeable, only proteins exposed on the cell surface are labeled. The biotinylated proteins can then be isolated using streptavidin-agarose or magnetic beads for downstream analysis.
Applications
-
Profiling of the Cell Surface Proteome: In combination with mass spectrometry, this technique allows for the identification and quantification of proteins present on the plasma membrane, providing insights into the molecular fingerprint of different cell types or states.[1]
-
Studying Protein Trafficking: The dynamics of protein internalization, recycling, and degradation can be monitored by labeling surface proteins and tracking their fate over time.[2][3]
-
Analysis of Protein-Protein Interactions: Biotinylated surface proteins can be used as bait to pull down interacting partners, both from the cell surface and from the cytoplasm upon internalization.
-
Drug Target Discovery and Validation: Identification of surface proteins that are differentially expressed in diseased versus healthy cells can reveal potential therapeutic targets.[1] Biotinylated drug targets can also be used in screening assays.[4]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^6 - 2.5 x 10^7 cells/mL | Higher cell concentrations are generally more efficient. |
| This compound (activated) | 0.2 - 1.0 mg/mL | The optimal concentration may vary depending on the cell type and should be determined empirically. |
| EDC Concentration | 2 - 5 mM | For activation of this compound. |
| (Sulfo-)NHS Concentration | 5 - 10 mM | For activation of this compound. |
| Biotinylation Incubation Time | 20 - 60 minutes | Longer incubation times do not necessarily increase labeling and may lead to internalization. |
| Biotinylation Temperature | 4°C or on ice | To minimize endocytosis of labeled proteins. |
| Quenching Reagent | 50 - 100 mM Tris or Glycine | To stop the reaction by consuming unreacted NHS esters. |
| Quenching Time | 10 - 20 minutes |
Experimental Protocols
Protocol 1: Preparation of Activated this compound (NHS Ester)
This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester immediately before use.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
Procedure:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer. These solutions should be prepared fresh.
-
To a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a 1.2-fold molar excess of both EDC and Sulfo-NHS stock solutions to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
The activated Biotin-PEG2-NHS ester is now ready for use in cell surface labeling. The NHS-ester is moisture-sensitive and should be used immediately.
Protocol 2: Cell Surface Biotinylation
This protocol details the labeling of cell surface proteins on adherent or suspension cells.
Materials:
-
Cultured cells
-
Ice-cold PBS (pH 8.0)
-
Activated Biotin-PEG2-NHS ester solution (from Protocol 1)
-
Quenching Buffer (50 mM Glycine or Tris in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose or magnetic beads
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash three times by resuspending in ice-cold PBS (pH 8.0).
-
-
Biotinylation Reaction:
-
For adherent cells, add the freshly prepared activated Biotin-PEG2-NHS ester solution to the cells, ensuring the entire surface is covered.
-
For suspension cells, resuspend the cell pellet in the activated Biotin-PEG2-NHS ester solution at a concentration of 1 x 10^6 to 2.5 x 10^7 cells/mL.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
To stop the reaction, add Quenching Buffer to the cells and incubate for 15 minutes at 4°C with gentle agitation.
-
Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
-
Cell Lysis:
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with periodic vortexing.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Isolation of Biotinylated Proteins:
-
Transfer the supernatant to a new tube. A small aliquot can be saved as the "Total Lysate" or "Input" fraction for later analysis.
-
Add pre-washed streptavidin-agarose or magnetic beads to the remaining lysate.
-
Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.
-
Pellet the beads by centrifugation and wash them three to five times with Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
The eluted proteins are now ready for analysis by Western blotting or mass spectrometry.
-
Visualizations
Caption: Chemical workflow for cell surface protein labeling with this compound.
Caption: Experimental workflow for cell surface protein biotinylation.
Caption: Logic diagram for identifying protein interaction partners.
Troubleshooting
Table 2: Troubleshooting Guide for Cell Surface Biotinylation
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive NHS-ester reagent due to hydrolysis. | Prepare the activated this compound solution immediately before use. |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use an amine-free buffer like PBS or HEPES for the biotinylation step. | |
| Insufficient molar excess of biotin reagent. | Increase the concentration of the activated this compound. | |
| High Background/Labeling of Intracellular Proteins | Cell membrane integrity is compromised. | Handle cells gently, keep them at 4°C during all steps, and ensure buffers are isotonic. |
| Internalization of biotin reagent. | Perform the biotinylation reaction at 4°C to minimize endocytosis. | |
| Incomplete quenching of the reaction. | Ensure adequate concentration and incubation time with the quenching buffer. | |
| Protein Precipitation | High concentration of organic solvent from the biotin stock. | Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume). |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active site. | Reduce the molar excess of the biotin reagent or decrease the reaction time. |
| Non-specific Binding to Streptavidin Beads | Insufficient washing of beads. | Increase the number of wash steps and include detergents in the wash buffer. |
| Free biotin in the sample competing for binding. | Ensure thorough washing of cells to remove any biotin from the culture medium. |
References
- 1. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Biotin-PEG2-Acid in ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Biotin-PEG2-Acid in Enzyme-Linked Immunosorbent Assays (ELISAs). This document outlines the chemical properties of this compound, its advantages in immunoassays, detailed protocols for antibody conjugation, and a step-by-step guide for performing a sandwich ELISA using the resulting conjugate.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This structure makes it an ideal reagent for the biotinylation of proteins, particularly antibodies, for use in various biochemical assays. The biotin group provides a high-affinity binding site for streptavidin and avidin, a cornerstone of many sensitive detection systems.[3] The carboxylic acid group allows for covalent conjugation to primary amines (e.g., lysine residues) on a target protein through the formation of a stable amide bond, a reaction commonly facilitated by EDC and NHS chemistry.
The short, hydrophilic PEG2 spacer offers several advantages in ELISA applications:
-
Increased Water Solubility: The PEG linker enhances the hydrophilicity of the biotinylated molecule, improving its solubility in aqueous buffers commonly used in biological assays.
-
Reduced Steric Hindrance: The spacer arm extends the biotin moiety away from the surface of the conjugated protein, minimizing steric hindrance and improving its accessibility to streptavidin or avidin. This can lead to more efficient binding and a stronger signal in the assay.
-
Enhanced Flexibility: The PEG linker provides rotational freedom, allowing the biotin group to orient itself optimally for binding to streptavidin.
Data Presentation: Expected Performance in a Sandwich ELISA
The following table summarizes representative quantitative data that could be expected from a sandwich ELISA utilizing a detection antibody conjugated with this compound. These values are illustrative and can vary depending on the specific antibodies, antigen, and assay conditions.
| Parameter | Representative Value | Notes |
| Optimal Capture Antibody Coating Concentration | 1 - 10 µg/mL | Determined by checkerboard titration to maximize signal-to-noise ratio. |
| Optimal Biotinylated Detection Antibody Concentration | 0.1 - 2 µg/mL | Determined by checkerboard titration. |
| Assay Detection Range | 15 - 1000 pg/mL | This is a typical range for a sensitive sandwich ELISA. |
| Lower Limit of Detection (LLOD) | < 30 pg/mL | Calculated as the concentration corresponding to the mean signal of the blank plus 2 or 3 standard deviations. |
| Signal-to-Noise (S/N) Ratio | > 10 | A higher S/N ratio indicates a more robust assay. PEG linkers can contribute to a better S/N ratio by reducing non-specific binding. |
| Intra-Assay Coefficient of Variation (CV%) | < 10% | Measures the reproducibility of results within the same assay plate. |
| Inter-Assay Coefficient of Variation (CV%) | < 15% | Measures the reproducibility of results between different assay plates and on different days. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a primary amine-containing protein, such as an antibody, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 50 mM each.
-
Add the this compound solution to the EDC/NHS solution at a 1:1 molar ratio.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the this compound.
-
-
Conjugation Reaction:
-
Add the activated this compound-NHS ester to the antibody solution. A molar excess of 10-20 fold of the biotin reagent to the antibody is a good starting point. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Storage:
-
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a carrier protein like BSA and a preservative like sodium azide may be considered for long-term stability.
-
Protocol 2: Sandwich ELISA using a this compound Conjugated Detection Antibody
This protocol outlines a typical sandwich ELISA procedure.
Materials:
-
96-well microplate
-
Capture Antibody
-
Biotinylated Detection Antibody (from Protocol 1)
-
Antigen Standard and Samples
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the antigen standard in Blocking Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Substrate Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the color development. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Visualizations
Caption: Workflow for a sandwich ELISA using a biotinylated detection antibody.
Caption: Chemical pathway for conjugating this compound to an antibody.
References
Application Notes and Protocols for Biotin-PEG2-Acid in Immunohistochemistry (IHC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG2-Acid for the biotinylation of primary antibodies and their subsequent application in immunohistochemistry (IHC). The inclusion of a polyethylene glycol (PEG) spacer in this reagent offers significant advantages for enhanced detection and reduced background staining.
Introduction to this compound in IHC
This compound is a biotinylation reagent that facilitates the covalent attachment of biotin to primary antibodies or other amine-containing molecules. This process is foundational to several signal amplification techniques in IHC, most notably the Avidin-Biotin Complex (ABC) and Labeled Streptavidin-Biotin (LSAB) methods. The hydrophilic 2-unit PEG spacer arm improves the water solubility of the biotinylated antibody, which can reduce aggregation.[1] Furthermore, the PEG linker provides a flexible spacer that minimizes steric hindrance, allowing for more efficient binding of avidin or streptavidin complexes to the biotin moiety.[2] This can lead to a significant amplification of the signal, enabling the detection of low-abundance antigens.[3]
The carboxylic acid group on this compound is activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the side chains of lysine residues) on the target antibody to form stable amide bonds.[4][5] This method of direct primary antibody biotinylation offers a powerful alternative to the indirect method of using a biotinylated secondary antibody, particularly in multiplex IHC where primary antibodies from the same host species may be used.
Data Presentation: Performance Characteristics
| Feature | This compound | Standard Biotin-NHS Ester (No PEG Linker) |
| Solubility of Conjugate | High | Moderate to Low |
| Steric Hindrance | Reduced | Potentially High |
| Signal Amplification | Potentially Higher | High |
| Background Staining | Potentially Lower | Can be higher due to non-specific binding |
| Antibody Dilution Factor | Potentially Higher | Standard |
| Workflow Complexity | Additional conjugation step | Simpler if using pre-biotinylated secondaries |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Antibody
This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester and its subsequent conjugation to a primary antibody.
Materials:
-
Primary antibody (in an amine-free buffer like PBS)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation:
-
Ensure the primary antibody is at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will interfere with the conjugation reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in anhydrous DMSO to prepare stock solutions (e.g., 10 mg/mL). These solutions should be prepared fresh.
-
In a microcentrifuge tube, combine this compound and NHS at a 1:1.2 molar ratio.
-
Add EDC at a 1:1.5 molar ratio relative to the this compound.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated Biotin-PEG2-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the biotin reagent to the antibody is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to stop the reaction by quenching any unreacted NHS ester.
-
-
Purification of the Biotinylated Antibody:
-
Remove unconjugated this compound and byproducts by gel filtration using a desalting column or by dialysis against PBS.
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is available in commercial kits.
-
Protocol 2: Immunohistochemical Staining using a this compound Conjugated Primary Antibody (LSAB Method)
This protocol outlines the steps for using the newly conjugated primary antibody for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBS-T)
-
Blocking Buffer: TBS with 5% normal serum (from the same species as the secondary detection reagent) and 1% BSA
-
This compound conjugated primary antibody (from Protocol 1)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with TBS-T.
-
-
Peroxidase and Biotin Blocking (Optional but Recommended):
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with TBS-T.
-
To block endogenous biotin, incubate with an avidin solution followed by a biotin solution, according to the manufacturer's instructions (Avidin/Biotin Blocking Kit). This is crucial for tissues like liver and kidney.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the this compound conjugated primary antibody in Blocking Buffer. The optimal dilution should be determined empirically, but a good starting range is 1:100 to 1:1000.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with TBS-T (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30-60 minutes at room temperature.
-
Wash slides with TBS-T (3 x 5 minutes).
-
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
Caption: Experimental workflow for IHC using this compound.
Caption: Labeled Streptavidin-Biotin (LSAB) detection pathway.
Caption: Simplified EGFR signaling pathway often studied by IHC.
References
- 1. This compound, 1365655-89-5 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Signal amplification in immunohistochemistry at the light microscopic level using biotinylated tyramide and nanogold-silver staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Bioconjugation using Biotin-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-Acid is a heterobifunctional crosslinker containing a biotin moiety for high-affinity binding to streptavidin and avidin, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This reagent is a valuable tool for the biotinylation of proteins, peptides, and other amine-containing biomolecules. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation and subsequent detection or purification. The carboxylic acid group is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a stable amide bond with primary amines on the target molecule.
These application notes provide detailed protocols for the biotinylation of proteins using this compound and for the subsequent quantification of biotin incorporation.
Chemical Properties and Specifications
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C17H29N3O6S |
| Molecular Weight | 403.49 g/mol |
| CAS Number | 1365655-89-5 |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, desiccated |
| Reactive Group | Carboxylic Acid (-COOH) |
| Target Moiety | Primary Amines (-NH2) |
Bioconjugation Principle: EDC/NHS Chemistry
The conjugation of this compound to a primary amine-containing molecule, such as a protein, is a two-step process mediated by EDC and NHS.
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of Amine-Reactive NHS Ester: This intermediate is unstable in aqueous solutions and is prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes the activated molecule by converting the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond, covalently linking the biotin-PEG moiety to the target molecule.
Application Notes & Protocols: Targeted Drug Delivery Systems with Biotin-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG2-Acid in targeted drug delivery systems. The information presented here is intended to guide researchers in the design, synthesis, and evaluation of biotinylated drug carriers for enhanced therapeutic efficacy.
Introduction to this compound in Targeted Drug Delivery
This compound is a functionalized linker molecule that plays a crucial role in the development of targeted drug delivery systems. It consists of three key components:
-
Biotin: A vitamin (B7) that exhibits a high binding affinity for the biotin receptor, also known as the sodium-dependent multivitamin transporter (SMVT).[1][2][3] Many cancer cells, including those in ovarian, leukemia, colon, breast, kidney, and lung cancers, overexpress the biotin receptor, making biotin an effective targeting ligand.[1][2]
-
Polyethylene Glycol (PEG) Spacer (2 units): The short PEG linker provides hydrophilicity, which can improve the solubility and stability of the drug conjugate. It also acts as a spacer arm, reducing steric hindrance and allowing for efficient binding of biotin to its receptor.
-
Carboxylic Acid Group: This functional group allows for the covalent conjugation of the linker to amine-containing molecules, such as drugs, nanoparticles, or other carrier systems, typically through amide bond formation.
The primary application of this compound is to create drug conjugates that can specifically target and be internalized by cancer cells that overexpress the biotin receptor. This targeted approach aims to increase the local concentration of the therapeutic agent at the tumor site, thereby enhancing its efficacy while minimizing systemic toxicity.
Mechanism of Action: Receptor-Mediated Endocytosis
The targeting mechanism of biotinylated drug delivery systems relies on receptor-mediated endocytosis (RME). The process begins with the binding of the biotin ligand on the drug conjugate to the SMVT on the surface of the cancer cell. This binding event triggers the internalization of the receptor-ligand complex into the cell.
While clathrin-mediated endocytosis is a common pathway for RME, some studies suggest that biotin receptor-driven endocytosis can also occur via a caveolae-dependent pathway. This involves the formation of small, flask-shaped invaginations in the plasma membrane called caveolae. Once inside the cell, the drug-loaded carrier is trafficked through the endosomal pathway, where the therapeutic agent can be released into the cytoplasm to exert its cytotoxic effect.
Quantitative Data on the Efficacy of Biotin-Targeted Drug Delivery
The conjugation of biotin to various drug delivery systems has been shown to significantly enhance their therapeutic efficacy. The following tables summarize quantitative data from several studies, comparing biotinylated systems to their non-targeted counterparts.
Table 1: Comparison of In Vitro Cytotoxicity (IC50 Values)
| Drug/Drug Carrier | Cell Line | IC50 (Biotinylated) | IC50 (Non-Biotinylated) | Fold Improvement | Reference |
| Methotrexate-loaded Nanogels | 4T1 (Breast Cancer) | ~10-fold lower than free drug | - | >10 | |
| Squamocin | P815 (Mastocytoma) | 0.75 ± 0.02 µM | 19.80 ± 1.18 µM | ~26.4 | |
| Taxoid Conjugate | L1210FR (Leukemia) | 81.7 nM | >5 µM | >61 | |
| Gemcitabine | - | <20% viability at 1 µM | >70% viability at 1 µM | - |
Table 2: Comparison of Cellular Uptake Efficiency
| Drug Carrier | Cell Line | Uptake (Biotinylated) | Uptake (Non-Biotinylated) | Fold Improvement | Reference |
| Fluorescent Polymers | Colo-26 (Colon Tumor) | >2-fold higher fluorescence | - | >2 | |
| Fluorescent Polymers | M109 (Lung Carcinoma) | >3-fold higher fluorescence | - | >3 | |
| Curcumin-loaded Micelles | MDA-MB-436 | 4-fold higher fluorescence | - | 4 | |
| Taxoid Conjugate Probe | L1210FR (Leukemia) | ~12-13 times stronger fluorescence | - | ~12-13 |
Table 3: Comparison of In Vivo Tumor Growth Inhibition
| Drug Carrier | Animal Model | Tumor Volume Reduction (Biotinylated) | Tumor Volume Reduction (Non-Biotinylated) | Fold Improvement | Reference |
| Copper Complex on Gold Nanoparticles | HeLa Xenograft | 3.8-fold | 2.3-fold | ~1.65 | |
| Methotrexate-loaded Nanogels | TNBC Allograft | Lower tumor volume and mortality | - | Significant |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in targeted drug delivery systems.
Protocol for Conjugation of this compound to an Amine-Containing Molecule (e.g., Drug, Nanoparticle)
This protocol describes the use of EDC/NHS chemistry to form a stable amide bond between the carboxylic acid of this compound and a primary amine on the molecule to be conjugated.
Materials:
-
This compound
-
Amine-containing molecule (drug, nanoparticle, etc.)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution (e.g., hydroxylamine, Tris buffer)
-
Desalting column or dialysis membrane for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, dissolve this compound in the Activation Buffer.
-
Add EDC (typically 1.2-1.5 molar excess over this compound) and NHS (typically 1.2-1.5 molar excess over this compound) to the this compound solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring. This forms an amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the biotinylated conjugate from excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol for In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This protocol is used to assess the cytotoxic effect of the biotinylated drug conjugate on cancer cells.
Materials:
-
Cancer cell line overexpressing the biotin receptor (and a control cell line with low expression, if available)
-
Complete cell culture medium
-
Biotinylated drug conjugate
-
Non-biotinylated drug conjugate (as a control)
-
Free drug (as a control)
-
MTS or MTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the biotinylated conjugate, non-biotinylated conjugate, and free drug in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS/MTT Assay:
-
Add 20 µL of the MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value for each compound.
-
Protocol for Quantifying Cellular Uptake of Fluorescently Labeled Biotinylated Nanoparticles
This protocol is used to quantify the cellular uptake of biotinylated nanoparticles that have been labeled with a fluorescent dye.
Materials:
-
Fluorescently labeled biotinylated nanoparticles
-
Fluorescently labeled non-biotinylated nanoparticles (as a control)
-
Cancer cell line overexpressing the biotin receptor
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates or on glass coverslips in 24-well plates at an appropriate density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Treat the cells with a defined concentration of the fluorescently labeled biotinylated and non-biotinylated nanoparticles in complete culture medium.
-
Incubate for a specific time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells three times with ice-cold PBS to remove any unbound nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS containing 1% FBS.
-
-
Sample Preparation for Fluorescence Microscopy:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Data Acquisition and Analysis:
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and capture images. The fluorescence intensity can be quantified using image analysis software.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in these application notes.
Caption: Biotin Receptor-Mediated Endocytosis Pathway.
Caption: Workflow for this compound Conjugation.
Caption: Workflow for In Vitro Cytotoxicity Assay.
References
- 1. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Functional and Molecular Aspects of Biotin Uptake via SMVT in Human Corneal Epithelial (HCEC) and Retinal Pigment Epithelial (D407) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Nanoparticles with Biotin-PEG2-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with Biotin-PEG2-Acid is a paramount strategy in the development of targeted drug delivery systems and advanced diagnostic agents. This functionalization leverages the high-affinity interaction between biotin (Vitamin H) and its receptors, which are frequently overexpressed on the surface of various cancer cells. The incorporation of a polyethylene glycol (PEG) spacer, specifically a diethelyne glycol (PEG2) unit, enhances the biocompatibility of the nanoparticles by reducing non-specific protein adsorption and subsequent clearance by the reticuloendothelial system. The terminal carboxylic acid group on the this compound linker provides a versatile handle for covalent conjugation to amine-functionalized nanoparticles.
These application notes provide a comprehensive overview of the surface modification process, characterization techniques, and key applications. Detailed experimental protocols are furnished to guide researchers in the successful biotinylation of their nanoparticle systems.
Applications
This compound functionalized nanoparticles are instrumental in a variety of biomedical applications:
-
Targeted Cancer Therapy: The primary application lies in the targeted delivery of chemotherapeutic agents to tumor cells. By exploiting the overexpression of biotin receptors on cancer cells, these nanoparticles can selectively accumulate at the tumor site, thereby increasing the therapeutic efficacy and minimizing off-target side effects.[1]
-
Enhanced Cellular Uptake: Biotin conjugation has been demonstrated to significantly increase the internalization of nanoparticles into cancer cells compared to their non-targeted counterparts. This enhanced uptake is crucial for delivering therapeutic payloads directly into the cellular machinery.[2][3][4]
-
Biosensing and Diagnostics: The specific and robust biotin-streptavidin interaction can be utilized in various bioassay formats. Biotinylated nanoparticles can serve as versatile probes for the detection of nucleic acids, proteins, and other biomarkers.[5]
-
Pretargeting Strategies: In a two-step pretargeting approach, a biotinylated antibody is first administered to target a specific tissue or cell type. Subsequently, streptavidin-coated nanoparticles carrying a therapeutic or imaging agent are introduced, which then bind to the biotinylated antibody at the target site.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound and subsequent drug loading.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Type | Modification Stage | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | Unmodified | 170 ± 4 | 0.15 | -25.3 ± 1.8 |
| PLGA Nanoparticles | This compound Conjugated | 180 ± 12 | 0.18 | -19.5 ± 2.1 |
| Chitosan Nanoparticles | Unmodified | 250.5 ± 15.2 | 0.210 | +35.2 ± 2.5 |
| Chitosan Nanoparticles | Biotinylated | 296.8 ± 18.9 | 0.155 | +28.7 ± 3.1 |
| Magnetic Nanoparticles | Paclitaxel-loaded, Biotinylated | 205.3 ± 0.64 | 0.288 | -18.7 ± 1.24 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Drug Loading and Biotin Conjugation Efficiency
| Nanoparticle System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Biotin Conjugation Density |
| Biotin-PLGA-PEG | SN-38 | 7.96 ± 0.15 | 87.6 ± 1.5 | Not Reported |
| Biotinylated Chitosan | - | - | - | 2.2 biotin molecules/chitosan chain |
| Aminated Magnetic Nanoparticles | - | - | - | Thickness of biotin layer: 0.07 nm |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry
This protocol details the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., PEI-coated nanoparticles, aminated silica nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Centrifuge and appropriate centrifuge tubes
-
Ultrasonic bath or probe sonicator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension to ensure a homogenous dispersion.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a concentration of 10 mg/mL each. A 2 to 5-fold molar excess of EDC/NHS over the carboxylic acid groups of this compound is recommended.
-
Add the EDC solution to the this compound solution, followed immediately by the NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the biotin linker to the surface amine groups on the nanoparticles should be optimized, but a starting point of a 10-fold molar excess of the linker is suggested.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purify the biotinylated nanoparticles by repeated centrifugation and resuspension in Coupling Buffer (e.g., PBS). Perform at least three wash cycles to remove unconjugated this compound and coupling reagents.
-
After the final wash, resuspend the purified biotinylated nanoparticles in an appropriate buffer for storage and characterization.
-
Protocol 2: Quantification of Surface Biotin using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin conjugated to the nanoparticle surface. The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.
Materials:
-
Biotinylated nanoparticles
-
HABA/Avidin pre-mixed reagent (commercially available kits are recommended)
-
Biotin standard solution (for calibration curve)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a series of biotin standards of known concentrations (e.g., 0 to 50 µM) in PBS.
-
Dilute the biotinylated nanoparticle suspension to a concentration that falls within the linear range of the assay. It may be necessary to test several dilutions.
-
-
Assay Procedure (Microplate Format):
-
Add 180 µL of the HABA/Avidin reagent to each well of a 96-well plate.
-
Add 20 µL of the biotin standards, diluted nanoparticle samples, and a blank (PBS) to the respective wells.
-
Mix gently and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 500 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance at 500 nm versus the concentration of the biotin standards.
-
Determine the concentration of biotin in the nanoparticle samples using the standard curve.
-
Calculate the number of biotin molecules per nanoparticle or per mg of nanoparticles based on the nanoparticle concentration.
-
Mandatory Visualizations
Experimental Workflow for Nanoparticle Biotinylation and Cellular Uptake Studies
Caption: Workflow for the synthesis, biotinylation, characterization, and cellular uptake analysis of nanoparticles.
Biotin Receptor-Mediated Endocytosis Signaling Pathway
Caption: Simplified pathway of biotin receptor-mediated endocytosis of biotinylated nanoparticles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG2-Acid to Protein Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of molar ratios for labeling proteins with Biotin-PEG2-Acid and its N-hydroxysuccinimide (NHS) ester derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Biotin-PEG2-NHS Ester to protein for biotinylation?
A1: There is no single optimal ratio; it must be determined empirically for each specific protein and application.[1] However, a common starting point is a 10:1 to 40:1 molar excess of the biotin reagent to the protein.[2] The final degree of biotinylation is influenced by protein concentration, reaction time, pH, and the number of available primary amines (N-terminus and lysine residues) on the protein surface.[3][4]
-
For concentrated protein solutions (2-10 mg/mL), a ≥12-fold molar excess is often recommended.[5]
-
For dilute protein solutions (≤ 2 mg/mL), a ≥20-fold molar excess may be required to achieve sufficient labeling.
Q2: How does pH affect the biotinylation reaction?
A2: The reaction pH is a critical factor. NHS esters react with unprotonated primary amines (-NH2). The optimal pH for this reaction is typically between 7 and 9, with a common recommendation of pH 8.3-8.5.
-
Below pH 7.0: The reaction rate slows significantly as most primary amines are protonated (-NH3+) and non-nucleophilic.
-
Above pH 9.0: The NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water and is inactivated. This competing reaction reduces the efficiency of protein labeling.
Q3: What buffers should I use for the biotinylation reaction?
A3: It is crucial to use an amine-free buffer to prevent the biotinylation reagent from being quenched.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-8.0 or 0.1 M sodium bicarbonate/phosphate buffer at pH 8.3-8.5 are commonly used.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.
Q4: How should I prepare and handle the this compound/NHS reagent?
A4: this compound itself has a terminal carboxylic acid and requires activation (e.g., using EDC chemistry) to react with amines. The more commonly used Biotin-PEG2-NHS ester is amine-reactive but sensitive to moisture.
-
Storage: Store the reagent at –20°C, protected from light and moisture.
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Dissolve the NHS ester in an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes in the presence of any moisture. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.
Q5: How do I remove excess, unreacted biotin after the labeling reaction?
A5: Removing free biotin is essential for accurate quantification of biotin incorporation and to prevent interference in downstream applications. Common methods include:
-
Dialysis: Effective for larger sample volumes.
-
Spin Desalting Columns (Gel Filtration): A rapid method for buffer exchange and removal of small molecules from protein solutions. This is often the preferred method for speed and efficiency.
-
HPLC: Can be used for purification, especially for smaller molecules like peptides.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation | 1. Inactive Reagent: The Biotin-PEG2-NHS ester has hydrolyzed due to improper storage or handling (exposure to moisture). | 1. Use a fresh vial of the reagent. Always allow the vial to warm to room temperature before opening. Prepare the reagent solution immediately before use. You can test for NHS ester activity by measuring its absorbance at ~260 nm before and after intentional hydrolysis with a mild base. |
| 2. Interfering Substances: The reaction buffer contains primary amines (e.g., Tris, glycine, sodium azide). | 2. Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer (pH 7.2-8.5) via dialysis or a desalting column before starting the reaction. | |
| 3. Suboptimal pH: The reaction pH is too low (<7.0), resulting in protonated, non-reactive amines. | 3. Increase the pH of the reaction buffer to the optimal range of 8.3-8.5. | |
| 4. Insufficient Molar Ratio: The molar excess of the biotin reagent is too low for the protein concentration used. | 4. Increase the molar ratio of Biotin-PEG2-NHS to protein. Try a range of ratios (e.g., 20:1, 40:1, 80:1) to find the optimal level for your specific protein. | |
| Protein Precipitation/Aggregation | 1. Over-biotinylation: Too many biotin molecules have been attached, altering the protein's solubility. | 1. Reduce the molar ratio of the biotin reagent to the protein. Decrease the reaction time or temperature (e.g., perform the reaction on ice). |
| 2. High Organic Solvent Concentration: The concentration of DMSO or DMF in the final reaction mixture is too high. | 2. Ensure the volume of the dissolved biotin reagent stock added to the protein solution does not exceed 10% of the total reaction volume. | |
| 3. Hydrophobicity of Reagent: While the PEG spacer enhances solubility, reagents with shorter or no spacers can cause aggregation. | 3. Ensure you are using a PEGylated biotin reagent like this compound, as the hydrophilic PEG spacer helps reduce aggregation. | |
| High Background in Downstream Assays (e.g., ELISA, Western Blot) | 1. Incomplete Removal of Free Biotin: Excess, unreacted biotin is still present in the sample and competes for binding to streptavidin. | 1. Improve the purification step after biotinylation. Use a desalting column designed for efficient small molecule removal or increase the duration and number of buffer changes during dialysis. |
| 2. Non-specific Binding: The biotinylated protein is binding non-specifically to surfaces. | 2. Increase the concentration of blocking agents (e.g., BSA, Tween-20) in your assay buffers. | |
| Inconsistent Results Between Batches | 1. Variability in Reaction Conditions: Minor differences in reaction time, temperature, pH, or reagent preparation between experiments. | 1. Standardize all protocol steps. Prepare fresh buffers for each experiment. Ensure the protein concentration is consistent. |
| 2. Incomplete Reaction: The reaction may not be proceeding to completion, leading to batch-to-batch differences. | 2. Try increasing the reaction time (e.g., from 1 hour to 2 hours at room temperature) to ensure the reaction goes to completion. | |
| 3. Degradation of Reagent: Using a reagent vial that has been opened multiple times can lead to gradual hydrolysis and loss of activity. | 3. Aliquot single-use amounts of the solid reagent upon first opening the vial to minimize exposure to atmospheric moisture. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with Biotin-PEG2-NHS Ester
This general protocol can be used to label an antibody (e.g., IgG) and should be optimized for specific proteins.
A. Materials Required:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG2-NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column or dialysis equipment for purification
B. Procedure:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer. If it is in a buffer like Tris, perform a buffer exchange into the Reaction Buffer.
-
Calculate Reagent Amount: Determine the volume of biotin reagent needed based on the desired molar excess. For a 2 mg/mL IgG solution (MW ~150,000 g/mol ), a 20-fold molar excess is a good starting point.
-
Prepare Biotin Reagent Solution: Just before use, allow the Biotin-PEG2-NHS vial to reach room temperature. Dissolve the reagent in DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add the calculated volume of the 10 mM biotin reagent solution to your protein solution. Mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, you can add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove unreacted biotin using a desalting spin column or by dialyzing against PBS.
Protocol 2: Determining the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of moles of biotin per mole of protein.
A. Principle: The HABA dye binds to avidin, producing a complex with a distinct absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.
B. Materials Required:
-
HABA/Avidin solution (available in commercial kits)
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer (cuvette or microplate reader)
C. Procedure:
-
Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add a known volume of your biotinylated protein sample to the cuvette. Mix well and allow the reading to stabilize (approx. 15 seconds).
-
Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculation: Use the change in absorbance, along with the extinction coefficient of the HABA/Avidin complex (ε = 34,000 M⁻¹cm⁻¹) and the concentration of your protein, to calculate the molar ratio. Many suppliers provide online calculators to simplify this step.
Visualizations
Caption: Standard workflow for protein biotinylation using an NHS ester.
Caption: Decision tree for troubleshooting low biotinylation efficiency.
Caption: Reaction between a protein's primary amine and an NHS ester.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Biotin-PEG2-Acid solubility issues in aqueous buffers
Welcome to the Technical Support Center for Biotin-PEG2-Acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly solubility issues, encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions to help you achieve reliable and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It is also considered soluble in water and aqueous buffers, a property enhanced by its hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] However, achieving high concentrations in aqueous buffers can sometimes be challenging.
Q2: Why is the solubility of this compound pH-dependent?
A2: this compound is a carboxylic acid. The solubility of acidic compounds in aqueous solutions is highly dependent on pH. At a pH below its acid dissociation constant (pKa), the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water. As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion. This ionic form is more polar and therefore more soluble in aqueous buffers.
Q3: In which types of aqueous buffers can I dissolve this compound?
A3: this compound can be dissolved in common biological buffers such as phosphate-buffered saline (PBS), MES, and HEPES. However, it is crucial to avoid buffers containing primary amines, like Tris or glycine, if the intended use is for subsequent amine-reactive coupling reactions (e.g., using EDC/NHS chemistry), as these will compete with the reaction. For such applications, PBS, MES, or borate buffers are recommended.
Q4: What should I do if I observe precipitation of my this compound upon addition to my aqueous buffer?
A4: Precipitation can occur for several reasons, including low pH of the buffer, high concentration of the reagent, or the presence of incompatible salts. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this issue. A common starting point is to prepare a concentrated stock solution in an organic solvent like DMSO and then add it to your aqueous buffer.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Water | Soluble | |
| Aqueous Buffers (e.g., PBS) | Generally Soluble |
Table 2: Estimated Aqueous Solubility of this compound at Different pH Values
| Buffer pH | Expected Solubility | Rationale |
| < 4 | Low | The carboxylic acid is protonated, reducing polarity and aqueous solubility. |
| 4 - 6 | Moderate | A mix of protonated and deprotonated forms exists, leading to moderate solubility. |
| > 7 | High | The carboxylic acid is deprotonated to the more soluble carboxylate form. |
Note: The pKa of the terminal carboxylic acid on the PEG chain is estimated to be around 4.5. The exact solubility can be influenced by buffer composition and ionic strength.
Experimental Protocols
Protocol for Solubilizing this compound in Aqueous Buffer
This protocol provides a general workflow for dissolving this compound for use in biotinylation experiments.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Target aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
-
-
Dilution into Aqueous Buffer:
-
While vortexing the target aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.
-
It is recommended that the final concentration of the organic solvent (DMSO or DMF) in the aqueous buffer be kept low (ideally <5%) to avoid affecting downstream biological assays.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation.
-
If the solution is clear, it is ready for use in your experiment.
-
If precipitation occurs, refer to the Troubleshooting Guide below.
-
Mandatory Visualization
Caption: Workflow for dissolving this compound.
Caption: Relationship between pH and solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound does not dissolve in the aqueous buffer. | The buffer pH is too low. | Increase the pH of the buffer to >7.0. For acidic compounds, solubility increases with pH. |
| The concentration is too high. | Try preparing a more dilute solution. Determine the optimal concentration for your specific buffer. | |
| The buffer contains incompatible salts. | Test solubility in a different buffer system (e.g., switch from phosphate to borate buffer). | |
| The compound dissolves initially but precipitates over time. | The solution is supersaturated. | Prepare a fresh solution at a slightly lower concentration. Avoid preparing large batches for long-term storage in an aqueous buffer. |
| The temperature has changed. | Ensure the solution is stored and used at a consistent temperature. | |
| The solution is hazy or forms a suspension. | Incomplete dissolution. | Increase vortexing time. Use an ultrasonic bath for a short period to aid dissolution. |
| The purity of the compound is low. | Verify the purity of your this compound. | |
| Low biotinylation efficiency in a subsequent reaction. | The buffer contains primary amines (e.g., Tris, glycine). | Use a buffer free of primary amines, such as PBS, MES, or HEPES, for the biotinylation reaction. |
| The this compound has degraded. | Prepare fresh stock solutions in anhydrous DMSO or DMF and use them promptly. Store stock solutions at -20°C or -80°C, protected from moisture. |
References
Technical Support Center: Reducing Non-specific Binding of Biotinylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of biotinylated proteins in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding of biotinylated proteins?
Non-specific binding (NSB) of biotinylated proteins can arise from several factors, leading to high background signals and inaccurate results. The primary causes include:
-
Incomplete Blocking: Failure to adequately block all unoccupied sites on the solid phase (e.g., microplate wells, beads, membranes) can allow biotinylated proteins or detection reagents to adhere non-specifically.[1][2]
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to surfaces through hydrophobic or electrostatic interactions.[3] The properties of the solid support, such as polystyrene plates, can influence the degree of this binding.[4]
-
Endogenous Biotin: Some samples, particularly tissue and cell lysates from organs like the liver and brain, contain endogenous biotin-containing enzymes that can be recognized by streptavidin or avidin, leading to false-positive signals.[5]
-
High Concentration of Biotinylated Protein or Detection Reagent: Using excessive amounts of the biotinylated protein or the streptavidin-enzyme conjugate can lead to increased background binding.
-
Insufficient Washing: Inadequate washing steps between incubations fail to remove all unbound reagents, a common cause of high background.
-
Properties of Avidin/Streptavidin: Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through electrostatic interactions and interactions with sugar-binding proteins. Streptavidin, lacking the carbohydrate modifications, generally exhibits lower non-specific binding.
-
Contamination: Contamination of reagents, buffers, or plates can also contribute to high background signals.
Q2: Which blocking buffer should I choose for my experiment?
The choice of blocking agent is critical and depends on the specific assay system and sample type. There is no single universal blocking agent, and empirical testing is often necessary.
-
Bovine Serum Albumin (BSA): A commonly used blocking agent, typically at concentrations of 0.1% to 5%. It is effective in many applications but may not be suitable for all assays, especially those involving samples with anti-BSA antibodies.
-
Non-fat Dry Milk or Casein: Cost-effective and often used in Western blotting (typically at 3-5%). However, milk contains endogenous biotin and phosphoproteins, which can interfere with biotin-streptavidin detection and phospho-specific antibody assays, respectively. Highly purified casein can be a better alternative if background issues persist.
-
Normal Serum: Using normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum if the secondary is goat anti-mouse) can effectively block non-specific binding of the secondary antibody.
-
Synthetic/Proprietary Blockers: Several commercially available blocking buffers are protein-free or use highly purified proteins to provide consistent performance and reduce interference seen with traditional blockers. These can be particularly useful for sensitive assays.
-
Detergents: Non-ionic detergents like Tween-20 are often included in blocking and wash buffers at low concentrations (0.05-0.1%) to reduce hydrophobic interactions.
Q3: How can I reduce non-specific binding from endogenous biotin in my samples?
When working with samples known to have high levels of endogenous biotin (e.g., liver, kidney, some cell lines), an avidin/biotin blocking step is recommended. This is performed after blocking with a protein-based blocker but before the addition of the biotinylated primary antibody.
Experimental Protocol: Avidin/Biotin Blocking
-
After the initial protein blocking step, wash the sample (e.g., tissue section, cells in a plate).
-
Incubate the sample with an avidin solution for 15 minutes to saturate any endogenous biotin.
-
Wash the sample thoroughly with buffer.
-
Incubate the sample with a biotin solution for 15 minutes to block any remaining biotin-binding sites on the added avidin.
-
Wash the sample thoroughly with buffer.
-
Proceed with the addition of your biotinylated primary antibody.
Troubleshooting Guides
Problem: High Background Signal in an ELISA Assay
High background can obscure the specific signal, reducing assay sensitivity and dynamic range. Follow this troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signals.
Data Presentation: Optimizing Washing Conditions
Effective washing is crucial for reducing background. The following table summarizes key parameters to optimize.
| Parameter | Standard Protocol | Optimization Strategy | Rationale |
| Wash Cycles | 3 cycles | Increase to 4-5 cycles | More cycles provide more complete removal of unbound reagents. However, excessive washing (>5 cycles) can decrease specific signal. |
| Wash Volume | 200 µL/well | Increase to 300-400 µL/well | Ensures the entire well surface is washed, preventing residual unbound reagents from being left on the upper walls. |
| Soak Time | None | Introduce a 30-60 second soak time per wash | Allows more time for the wash buffer to displace and remove tenaciously, non-specifically bound molecules. |
| Detergent | 0.05% Tween-20 | Optimize concentration (0.05% - 0.1%) | Helps disrupt hydrophobic interactions, but concentrations >0.1% may strip specifically bound proteins. |
| Salt Conc. | Standard PBS/TBS | Increase NaCl concentration (e.g., up to 0.5 M) | Higher ionic strength can disrupt non-specific electrostatic interactions. |
Problem: Non-specific Bands in a Western Blot or Pulldown Assay
Non-specific binding in affinity purification or blotting applications can lead to the detection of incorrect proteins.
Logical Relationships in Reducing Non-specific Binding
Caption: Strategies to counteract different causes of non-specific binding.
Experimental Protocol: Pre-clearing Lysate for Immunoprecipitation
Pre-clearing removes proteins from a lysate that non-specifically bind to the affinity matrix (e.g., streptavidin beads).
-
Prepare Beads: Resuspend the streptavidin-agarose or magnetic bead slurry. Transfer an aliquot of beads (e.g., 20-30 µL of slurry per 1 mg of lysate) to a clean microcentrifuge tube.
-
Wash Beads: Wash the beads 2-3 times with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20). Pellet the beads by centrifugation or using a magnetic stand between washes.
-
Incubate with Lysate: Add the cell or tissue lysate to the washed, plain beads.
-
Rotate: Incubate the lysate-bead mixture for 30-60 minutes at 4°C with gentle end-over-end rotation.
-
Separate: Pellet the beads by centrifugation or using a magnetic stand.
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, clean tube. Be careful not to transfer any beads.
-
Proceed with IP: The pre-cleared lysate is now ready for the specific immunoprecipitation with your biotinylated protein or antibody.
Data Presentation: Efficacy of Common Blocking Agents
The effectiveness of blocking agents can vary. This table provides a general comparison.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| BSA | 1-5% in TBS/PBS | Highly purified, well-defined composition. | Can be a source of interference in some assays; relatively expensive. | General use, ELISAs, when milk is problematic. |
| Non-fat Dry Milk | 3-5% in TBS/PBS | Inexpensive and widely available. | Contains endogenous biotin and phosphoproteins; variable composition. | Western blotting (non-phospho targets). |
| Normal Serum | 5-10% | Very effective at preventing non-specific binding of secondary antibodies. | Must match the species of the secondary antibody; can be expensive. | Immunohistochemistry (IHC), ELISAs with high secondary Ab background. |
| Fish Gelatin | 0.1-1% | Does not cross-react with mammalian proteins. | Can be less effective than other blockers for some applications. | Assays using mammalian samples to avoid cross-reactivity. |
| Commercial Blockers | Varies | High consistency, often protein-free, optimized for low background. | More expensive than traditional blockers. | Highly sensitive assays, multiplex assays, when other blockers fail. |
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. biocompare.com [biocompare.com]
- 3. Bio-MS community | Basics: Protein solubilisation [sites.manchester.ac.uk]
- 4. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
Technical Support Center: Stability of Biotin-PEG2-Acid in Solution
Welcome to the technical support center for Biotin-PEG2-Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to assist in troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solid form and in solution?
A1: In its solid form, this compound is relatively stable when stored under recommended conditions, which typically include -20°C, protected from light and moisture.[1][2] Once dissolved, its stability is influenced by the solvent, pH, temperature, and presence of enzymes. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for short to medium durations, but repeated freeze-thaw cycles should be avoided.[3] Aqueous solutions are more prone to degradation, especially at non-neutral pH and elevated temperatures.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solution is pH-dependent. The amide bond within the PEG linker is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable at neutral pH (around 6.5-7.5). The biotin moiety itself is relatively stable within a pH range of 4-9.[4] Extreme pH values should be avoided during long-term storage of aqueous solutions.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound in solution, primarily through hydrolysis of the amide bond. For optimal stability, aqueous solutions should be prepared fresh and used promptly. If short-term storage is necessary, it should be at 4°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Q4: Is this compound susceptible to enzymatic degradation?
A4: Yes, this compound can be susceptible to enzymatic degradation. The amide bond linking the biotin to the PEG spacer can be a target for certain proteases or amidases that may be present in biological samples, such as cell lysates or plasma. Additionally, biotinidase, an enzyme found in plasma and various tissues, can cleave biotin from biotinylated molecules.
Q5: What are the recommended solvents for dissolving and storing this compound?
A5: this compound is soluble in organic solvents such as DMSO and DMF.[2] These are the recommended solvents for preparing concentrated stock solutions. For aqueous applications, the stock solution should be diluted into the desired aqueous buffer immediately before use. The final concentration of the organic solvent in the aqueous solution should be kept low to avoid potential adverse effects on biological systems.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yield of Biotinylated Product
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of solid this compound at -20°C, protected from light and moisture. Prepare stock solutions in anhydrous DMSO or DMF fresh before use. Avoid multiple freeze-thaw cycles of stock solutions. |
| Hydrolysis of Activated Ester (if using EDC/NHS chemistry) | Use anhydrous solvents for preparing activation reagents. Perform the conjugation reaction immediately after activating the carboxyl group of this compound. Ensure the reaction pH is optimal for NHS-ester formation and reaction with amines (typically pH 7.2-8.5). |
| Presence of Competing Amines in Buffer | Use amine-free buffers such as PBS or MES for the conjugation reaction. Avoid buffers containing Tris or glycine. |
| Suboptimal Reaction pH | Maintain the reaction pH within the optimal range for the specific conjugation chemistry being used. For EDC/NHS coupling to primary amines, a pH of 7.2-8.5 is generally recommended. |
| Low Reactivity of Target Molecule | Increase the molar excess of this compound. Optimize the reaction time and temperature. Ensure the target amine groups on your molecule are accessible. |
Issue 2: High Background or Non-Specific Binding in Assays
| Possible Cause | Troubleshooting Step |
| Excess Unreacted this compound | Purify the biotinylated product thoroughly after the reaction to remove any unreacted this compound. Size exclusion chromatography or dialysis are common methods. |
| Hydrophobic or Electrostatic Interactions | Include blocking agents (e.g., BSA, Tween-20) in your assay buffers. Optimize washing steps to remove non-specifically bound molecules. The PEG spacer in this compound is intended to reduce non-specific binding, but optimization may still be necessary. |
| Endogenous Biotin in Biological Samples | If using streptavidin/avidin for detection, consider pre-clearing your sample with streptavidin-agarose beads to remove endogenous biotinylated molecules. Alternatively, use avidin/streptavidin blocking kits. |
Data Presentation: Stability of this compound in Solution (Estimated)
Table 1: Estimated Half-life of this compound in Aqueous Solution at Different pH and Temperatures
| Temperature | pH 4.0 | pH 7.4 | pH 9.0 |
| 4°C | Weeks to Months | Months | Weeks to Months |
| 25°C | Days to Weeks | Weeks | Days to Weeks |
| 37°C | Days | Days to a Week | Days |
Table 2: General Stability of this compound in Common Laboratory Solutions
| Solution | Storage Temperature | Estimated Stability | Key Considerations |
| Anhydrous DMSO/DMF | -20°C | Months | Protect from moisture. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 4°C | Days to a Week | Prepare fresh for best results. |
| Cell Culture Medium (e.g., DMEM) | 37°C | Hours | Components in the media can contribute to degradation. Use immediately after adding to the medium. |
| Acidic Buffer (e.g., Acetate, pH 4-5) | 4°C | Days to Weeks | Slower hydrolysis than at basic pH. |
| Basic Buffer (e.g., Carbonate, pH 9-10) | 4°C | Days | Increased rate of amide bond hydrolysis. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time.
Methodology:
-
Preparation of Standard Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Incubation: Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in the aqueous buffer of interest (e.g., PBS, pH 7.4). Aliquot the solution into several vials and incubate at the desired temperature (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), take one vial from each temperature and immediately freeze it at -80°C to stop further degradation.
-
HPLC Analysis:
-
Thaw the samples and inject them into a reverse-phase HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.
Protocol 2: Functional Assessment of this compound Stability using a Streptavidin-Binding Assay
Objective: To assess the functional stability of this compound by measuring its ability to bind to streptavidin after incubation in solution.
Methodology:
-
Incubation: Prepare and incubate solutions of this compound as described in Protocol 1.
-
HABA Assay: Use a commercially available HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit. This assay is based on the displacement of HABA from avidin or streptavidin by biotin, which results in a decrease in absorbance at 500 nm.
-
Procedure:
-
At each time point, take an aliquot of the incubated this compound solution.
-
Follow the HABA assay kit manufacturer's instructions to measure the amount of functional (streptavidin-binding) biotin remaining in the solution.
-
-
Data Analysis: Plot the percentage of functional this compound remaining against time to determine the functional stability.
Mandatory Visualizations
References
Technical Support Center: Post-Biotinylation Cleanup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess Biotin-PEG2-Acid after a labeling reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your biotinylated sample.
Q1: Why is my protein recovery low after using a desalting spin column?
Low protein recovery from desalting spin columns can be attributed to several factors:
-
Incorrect Sample Volume: Applying a sample volume outside the recommended range for the specific column can lead to poor recovery. Both overloading and underloading can be problematic.[1]
-
Suboptimal Protein Concentration: The efficiency of recovery can be dependent on the protein concentration. Very dilute protein solutions may result in a higher percentage of loss.[1]
-
Over-biotinylation: Excessive biotinylation can lead to protein precipitation and aggregation, causing the protein to be retained in the column matrix or lost during centrifugation.[1] It is recommended to keep the labeling stoichiometry low, around 1 to 2 biotins per protein, to avoid this.[1]
-
Improper Column Usage: Ensure you are following the manufacturer's protocol for centrifugation speed and time.
Q2: I've performed dialysis, but I'm still seeing a high background in my downstream assays. Why?
Residual free biotin is a likely cause of high background. Consider the following:
-
Insufficient Dialysis Time: Overnight dialysis is often recommended to ensure the complete removal of free biotin.[2]
-
Inadequate Buffer Volume and Changes: The volume of the dialysis buffer should be significantly larger than the sample volume (at least 1000-fold excess is recommended). Frequent buffer changes are crucial for maintaining the concentration gradient and facilitating the removal of the small biotin molecules. Increasing the number of buffer changes can improve purity.
-
Membrane Pore Size (MWCO): Ensure the molecular weight cutoff (MWCO) of the dialysis membrane is appropriate for retaining your protein while allowing the small this compound molecule to pass through freely.
Q3: My biotinylation reaction is inconsistent between batches. What could be the cause?
Inconsistent biotinylation can stem from several variables in the reaction and purification steps:
-
Incomplete Removal of Excess Biotin: If the purification step is not consistently removing all the unreacted biotin, it can lead to variability in the apparent reactivity of your labeled protein in downstream applications.
-
Reaction Time: Ensure that the biotin coupling reaction is allowed to proceed to completion. You can test a longer reaction time to see if it improves consistency.
-
Reagent Quality: Ensure that your this compound reagent is not degraded. It is advisable to prepare fresh stock solutions before use.
-
Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in your protein solution will compete with your protein for reaction with the NHS ester of the biotin reagent, leading to lower and more variable labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound?
Several techniques are commonly used to separate biotinylated proteins from unreacted biotin, each with its own advantages and disadvantages. These include:
-
Dialysis: A simple and gentle method suitable for larger sample volumes, but it is time-consuming.
-
Desalting Columns (Spin or Gravity Flow): Fast and efficient for small sample volumes, providing good protein recovery when used correctly.
-
Size Exclusion Chromatography (SEC): Provides high-resolution separation based on molecular size and is effective for purifying larger quantities of protein.
-
Tangential Flow Filtration (TFF): An efficient method for concentrating, desalting, and buffer exchanging larger sample volumes.
-
Magnetic Beads: A newer method that uses magnetic beads to specifically capture and remove free biotin, suitable for high-throughput applications.
Q2: How do I choose the best purification method for my experiment?
The choice of purification method depends on factors such as your sample volume, protein size, desired purity, and available equipment. The decision tree below can help guide your selection.
Q3: How can I quantify the amount of biotin incorporated into my protein?
Quantifying the degree of biotinylation is crucial for ensuring reproducibility. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a measurable change in absorbance at 500 nm. Fluorescent-based assays are also available and offer higher sensitivity.
Data Presentation
Table 1: Comparison of Common Methods for Excess Biotin Removal
| Method | Principle | Typical Sample Volume | Processing Time | Protein Recovery | Biotin Removal Efficiency | Advantages | Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane | > 0.1 mL | 4 hours to overnight | High | High | Gentle, simple, low cost | Time-consuming, requires large buffer volumes |
| Desalting Spin Columns | Size exclusion chromatography | 10 µL - 4 mL | < 15 minutes | High (>95% reported for some) | High (>95% reported for some) | Fast, easy to use, high recovery | Can be sensitive to sample volume and concentration |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size | Variable (µL to L) | 30 - 60 minutes | High | Very High | High resolution, scalable | Requires chromatography system for automation |
| Tangential Flow Filtration (TFF) | Filtration with cross-flow to prevent clogging | > 10 mL | Variable (depends on volume) | High | High | Fast for large volumes, can concentrate and diafilter | Requires specialized equipment |
| Magnetic Beads | Affinity capture of free biotin | µL to mL | < 10 minutes | High | High | Very fast, suitable for automation | May be more expensive per sample |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using a Spin Desalting Column
This protocol is adapted for a typical commercially available spin desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Column Preparation:
-
Remove the column's bottom closure and place it into a collection tube.
-
Centrifuge the column for the manufacturer-specified time and speed to remove the storage buffer.
-
-
Equilibration (if required by manufacturer):
-
Add the desired exchange buffer to the top of the resin bed.
-
Centrifuge again to remove the equilibration buffer. Repeat if necessary.
-
-
Sample Loading:
-
Place the column into a new collection tube.
-
Slowly apply your biotinylation reaction sample to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column for the manufacturer-specified time and speed.
-
The purified biotinylated protein will be in the collection tube. The excess biotin remains in the column resin.
-
Protocol 2: Removal of Excess Biotin using Dialysis
-
Hydrate the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.
-
Load the Sample: Load your biotinylation reaction mixture into the dialysis tubing or cassette, ensuring to remove any air bubbles.
-
Dialysis:
-
Place the sealed dialysis unit into a large volume of cold dialysis buffer (e.g., 1 L for a 1 mL sample).
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or preferably overnight.
-
-
Buffer Changes: For optimal removal of free biotin, change the dialysis buffer 2-3 times during the dialysis period.
-
Sample Recovery: Carefully remove the sample from the dialysis unit.
Visualizations
Caption: General workflow for protein biotinylation and purification.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Biotin-PEG2-Acid Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG2-Acid conjugation to primary amines via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?
A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl group on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the newly formed NHS-ester with a primary amine on the target molecule is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[2][3] For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5.0-6.0, and then either purify the activated this compound or adjust the pH of the reaction mixture to 7.2-7.5 for the coupling step with the amine-containing molecule.[1]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete in the reaction and reduce conjugation efficiency.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for the second step. Other suitable options include borate or sodium bicarbonate buffers.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, or carboxylates, like acetate, should be avoided as they will interfere with the coupling chemistry.
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are moisture-sensitive, and proper handling is crucial to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, always allow the reagent vials to warm to room temperature to prevent condensation from forming inside the vial.
-
Solution Preparation: Prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions.
Q4: What is the recommended molar ratio of EDC and NHS to this compound?
A4: The optimal molar ratio can vary depending on the specific molecules being conjugated. However, a common starting point is to use a molar excess of EDC and NHS relative to the this compound. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of this compound is a frequently suggested range. Optimization of these ratios may be necessary to achieve the desired conjugation efficiency.
Q5: How can I stop or "quench" the conjugation reaction?
A5: Quenching the reaction is important to deactivate any remaining reactive NHS-esters and prevent further reactions. Common quenching reagents include:
-
Hydroxylamine: Can be added to a final concentration of 10-50 mM to hydrolyze unreacted NHS-esters.
-
Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS-esters.
-
2-Mercaptoethanol: Can be used to specifically quench the EDC activation reaction.
Data Presentation
Table 1: Optimal pH Ranges for this compound Conjugation Steps
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer |
| Carboxyl Activation | This compound, EDC, NHS | 4.5 - 6.0 | 0.1 M MES |
| Amine Coupling | NHS-activated Biotin-PEG, Amine-molecule | 7.0 - 8.5 | Phosphate-Buffered Saline (PBS) |
Table 2: Half-life of NHS-Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life of NHS-Ester |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
This data highlights the increasing instability of the NHS-ester intermediate as the pH becomes more basic, underscoring the importance of proceeding with the amine coupling step promptly after activation.
Experimental Protocols
Detailed Methodology for Two-Step this compound Conjugation
This protocol is designed for conjugating this compound to an amine-containing protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Prepare EDC and NHS solutions fresh in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing protein, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Amine-Containing Protein:
-
If excess activation reagents were not removed, adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing protein to the activated this compound solution. A 1:1 molar ratio is a good starting point, but this may need optimization.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to block any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Remove excess quenching buffer and unreacted this compound by using a desalting column or dialysis against an appropriate storage buffer.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Suboptimal pH: Incorrect pH for either the activation or coupling step. | Verify the pH of your reaction buffers using a calibrated pH meter. Ensure the activation step is between pH 4.5-6.0 and the coupling step is between pH 7.0-8.5. |
| Inactive Reagents: EDC and/or NHS have been hydrolyzed due to moisture exposure. | Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | |
| Inappropriate Buffer: Presence of primary amines (e.g., Tris, glycine) or carboxylates in the buffers. | Use recommended buffers such as MES for activation and PBS for coupling. If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to conjugation. | |
| Hydrolysis of Intermediates: The NHS-ester is hydrolyzed before it can react with the amine. | Perform the amine coupling step as quickly as possible after the carboxyl activation step. Consider a one-pot reaction where the pH is adjusted after activation, rather than purifying the intermediate. | |
| Precipitation During Reaction | Protein Aggregation: The change in pH or addition of reagents may cause the protein to become unstable and aggregate. | Ensure your protein is soluble and stable in the chosen reaction buffers. You may need to screen different buffer conditions. The PEG spacer on this compound generally improves water solubility, but protein-specific issues can still arise. |
| High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation. | If you are using a large molar excess of EDC and observing precipitation, try reducing the concentration. |
Visualizations
Caption: The two-step reaction mechanism of EDC/NHS coupling for this compound.
Caption: A typical workflow for a two-step EDC/NHS conjugation experiment.
References
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during biotinylation experiments.
Troubleshooting Guide
Issue 1: Protein Precipitates Immediately Upon Addition of Biotinylation Reagent
Possible Cause: The addition of the biotinylation reagent, which is often dissolved in an organic solvent like DMSO, can cause localized high concentrations of the solvent, leading to protein denaturation and aggregation. Additionally, the biotin molecule itself can be hydrophobic, and its attachment to the protein surface can increase the protein's propensity to aggregate.[1]
Solutions:
-
Stepwise Addition: Add the biotinylation reagent to the protein solution in small aliquots while gently vortexing to ensure rapid and even distribution.
-
Optimize Reagent Concentration: Use the lowest effective molar excess of the biotinylation reagent. A common starting point is a 20-fold molar excess of biotin to protein for samples at ≤ 2 mg/mL, and a ≥ 12-fold molar excess for samples at 2-10 mg/mL.[2]
-
Use Solubilizing Biotinylation Reagents: Consider using biotinylation reagents with integrated polyethylene glycol (PEG) spacers (e.g., NHS-PEG4-Biotin). The PEG linker is hydrophilic and can help to mitigate aggregation of the biotinylated protein.[3][4]
Issue 2: Gradual Cloudiness or Precipitation Observed During the Biotinylation Reaction
Possible Cause: The buffer conditions (pH, ionic strength) may not be optimal for maintaining the stability of the protein once it becomes biotinylated. The modification of surface lysine residues can alter the protein's isoelectric point (pI) and overall charge distribution, leading to reduced solubility.[5]
Solutions:
-
Buffer Optimization:
-
pH: Ensure the reaction buffer pH is at least 1-2 units away from the protein's pI. Most NHS-ester reactions are efficient at a pH of 7-9.
-
Ionic Strength: Adjust the salt concentration (e.g., 150-500 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.
-
-
Incorporate Stabilizing Additives: Add compounds to the reaction buffer that are known to enhance protein stability. See the table below for a list of common additives and their recommended concentrations.
Table 1: Common Additives to Prevent Protein Aggregation
| Additive Category | Examples | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose | 10-50% (v/v) for Glycerol, 5-10% (w/v) for sugars | Stabilize protein structure through preferential hydration and increase solution viscosity. |
| Amino Acids | L-Arginine, L-Glutamate | 50 mM - 2 M | Suppress aggregation by binding to charged and hydrophobic regions on the protein surface. |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevent the formation of non-native intermolecular disulfide bonds. |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.05-1% (v/v) | Solubilize aggregates by interacting with hydrophobic patches on the protein. |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions between protein molecules. |
Issue 3: Biotinylated Protein Precipitates After Purification or During Storage
Possible Cause: The removal of excess biotin and reaction components via dialysis or desalting columns can place the protein in a buffer that is not optimal for its long-term stability. Additionally, freeze-thaw cycles can induce aggregation.
Solutions:
-
Optimize Storage Buffer: The final storage buffer should be optimized for the biotinylated protein. This may require screening different pH values, salt concentrations, and the inclusion of cryoprotectants.
-
Stepwise Buffer Exchange: When changing buffers, do so gradually through stepwise dialysis to avoid shocking the protein.
-
Cryoprotectants: For long-term storage at -80°C, add a cryoprotectant such as glycerol (up to 50% v/v) to the final protein solution to prevent aggregation during freezing and thawing.
-
Aliquot and Flash-Freeze: Store the biotinylated protein in single-use aliquots and flash-freeze them in liquid nitrogen before transferring to -80°C to minimize the formation of ice crystals that can damage the protein.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
A1: Protein aggregation during biotinylation can be caused by several factors:
-
Changes in Physicochemical Properties: The covalent attachment of biotin, a relatively hydrophobic molecule, to the protein surface can increase its hydrophobicity and lead to aggregation. Modification of charged lysine residues can also alter the protein's pI and solubility.
-
Suboptimal Reaction Conditions: Inappropriate buffer pH, ionic strength, or temperature can destabilize the protein, making it more prone to aggregation.
-
High Protein Concentration: The probability of intermolecular interactions leading to aggregation increases with higher protein concentrations.
-
Presence of Contaminants: Impurities in the protein preparation can sometimes act as nucleation points for aggregation.
-
Biotinylation Reagent: The biotinylation reagent itself, especially if dissolved in an organic solvent, can cause local denaturation if not added carefully.
Q2: How can I choose the right biotinylation method to minimize aggregation?
A2: There are two main types of biotinylation methods, each with implications for protein aggregation:
-
Chemical Biotinylation (e.g., NHS-ester mediated): This method is common but can lead to heterogeneous labeling on multiple lysine residues. This random modification can sometimes occur in regions critical for protein stability, leading to aggregation. To mitigate this, you can:
-
Use reagents with hydrophilic linkers like PEG to increase the solubility of the biotinylated protein.
-
Carefully control the molar ratio of the biotinylation reagent to the protein to avoid over-modification.
-
-
Enzymatic Biotinylation (e.g., BirA-AviTag system): This method offers site-specific biotinylation at a pre-engineered peptide tag (AviTag). This results in a homogeneous product with a 1:1 biotin-to-protein ratio, which often preserves the native structure and function of the protein, thereby reducing the risk of aggregation.
Table 2: Comparison of Biotinylation Methods
| Feature | Chemical Biotinylation (NHS-Ester) | Enzymatic Biotinylation (BirA-AviTag) |
| Specificity | Non-specific, targets primary amines (lysines, N-terminus) | Site-specific, targets a single lysine within the AviTag |
| Homogeneity | Heterogeneous (variable number of biotins per protein) | Homogeneous (1:1 biotin-to-protein ratio) |
| Aggregation Risk | Higher, due to random modification and potential for over-biotinylation | Lower, as it preserves the native protein surface |
| Protein Engineering | Not required | Requires genetic fusion of the AviTag to the target protein |
| Reaction Conditions | Mild, but requires careful buffer optimization | Mild and highly specific reaction conditions |
Q3: How do I remove excess biotinylation reagent without causing my protein to aggregate?
A3: The most common methods for removing excess, unreacted biotin are dialysis and desalting (size-exclusion) chromatography. To prevent aggregation during this step:
-
Choose the Right Buffer: Ensure the dialysis buffer or the chromatography elution buffer is optimized for the stability of your biotinylated protein (correct pH, ionic strength, and any necessary stabilizing additives).
-
Perform Desalting at 4°C: Carry out the buffer exchange at a low temperature to slow down any potential aggregation processes.
-
Consider the Protein Concentration: If your protein is prone to aggregation at high concentrations, you may need to perform the biotinylation reaction at a lower concentration and then concentrate the final product carefully, if necessary, in the presence of stabilizers.
Experimental Protocols & Workflows
Protocol 1: NHS-Ester Biotinylation with Aggregation Troubleshooting
-
Protein Preparation:
-
Start with a purified protein solution at a concentration of 1-10 mg/mL.
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into an appropriate reaction buffer using a desalting column or dialysis.
-
-
Biotinylation Reagent Preparation:
-
Dissolve the NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin) in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use. Do not store the reconstituted reagent.
-
-
Biotinylation Reaction:
-
Calculate the volume of the biotin stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
While gently vortexing the protein solution, add the biotin reagent in small increments.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS-ester reagent. Incubate for 15-30 minutes.
-
-
Removal of Excess Biotin:
-
Remove unreacted biotin and quenching buffer components by dialysis against a suitable storage buffer or by using a desalting column.
-
Troubleshooting Workflow for NHS-Ester Biotinylation
Caption: Troubleshooting workflow for protein aggregation during NHS-ester biotinylation.
Protocol 2: Enzymatic Biotinylation Using the BirA-AviTag System
-
Protein Preparation:
-
Express and purify the target protein containing an AviTag sequence (GLNDIFEAQKIEWHE).
-
-
Reaction Setup:
-
In a reaction tube, combine the following components in a suitable buffer (e.g., PBS or a buffer optimized for your protein's stability):
-
AviTag-fused protein (e.g., to a final concentration of 100 µM)
-
BirA enzyme (e.g., 1-2.5 µM)
-
ATP (e.g., 10 mM)
-
Magnesium Chloride (e.g., 10 mM)
-
D-Biotin (e.g., 50 µM)
-
-
The typical molar ratio is 1 BirA : 7.5 Protein of Interest : 20 Biotin : 300 ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1 hour with gentle mixing. For some proteins, the reaction can proceed overnight at 4°C.
-
-
Purification:
-
Remove the BirA enzyme (if it is His-tagged, it can be removed with Ni-NTA resin).
-
Remove excess biotin and other small molecules by buffer exchange using a desalting column or dialysis.
-
Logical Flow for Choosing a Biotinylation Strategy
Caption: Decision tree for selecting a biotinylation strategy to minimize aggregation.
References
Technical Support Center: Purification of Biotin-PEG2-Acid Labeled Antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Biotin-PEG2-Acid labeled antibodies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of biotinylated antibodies.
| Problem | Possible Cause | Recommended Solution |
| Low recovery of biotinylated antibody after purification. | Antibody aggregation: Over-labeling with biotin can lead to antibody insolubility and aggregation.[1] | - Optimize the molar ratio of this compound to the antibody during the labeling reaction. A lower ratio can reduce the risk of aggregation.[1] - Perform purification at 4°C to minimize aggregation. - Analyze the sample for aggregates using Size Exclusion Chromatography (SEC).[2] |
| Antibody sticking to purification media: Non-specific binding of the antibody to desalting columns or filter membranes can occur.[1] | - For centrifugal filters, pre-treat the membrane with a blocking agent like bovine serum albumin (BSA) or use low-protein-binding membranes.[1] - When using desalting columns, ensure the sample volume is within the recommended range to maximize recovery. | |
| Presence of unconjugated (free) this compound in the final product. | Inefficient removal method: The chosen purification method may not be suitable for the complete removal of small molecules. | - Dialysis: Ensure a sufficient number of buffer changes (at least 4) and an adequate volume of dialysis buffer (at least 100 times the sample volume). Allow for a total dialysis time of at least 48 hours. - Size Exclusion Chromatography (SEC): Choose a resin with an appropriate fractionation range to effectively separate the large antibody from the small biotin molecule. - Tangential Flow Filtration (TFF): Perform sufficient diafiltration volumes to wash out the unconjugated biotin. |
| Inconsistent biotinylation results between batches. | Variability in reaction conditions: Minor differences in buffer composition, pH, temperature, or reaction time can lead to inconsistent labeling. | - Precisely control all reaction parameters. - Ensure the antibody is in an amine-free buffer, such as PBS, as buffers like Tris can compete in the labeling reaction. - Use a fresh solution of the biotinylating reagent for each reaction. |
| Incomplete removal of excess biotin: Residual free biotin can interfere with downstream applications and give a false impression of high incorporation. | - Use a robust purification method like extensive dialysis or SEC. | |
| High background signal in downstream applications (e.g., ELISA, Western Blot). | Presence of aggregated antibodies: Aggregates can cause non-specific binding. | - Analyze the purified antibody for aggregates using SEC. If aggregates are present, consider an additional SEC polishing step. |
| Endogenous biotin: Samples may contain naturally occurring biotin, leading to background signals. | - Incorporate a blocking step with avidin or streptavidin before adding the biotinylated antibody in your assay. | |
| Antibody activity is reduced after biotinylation. | Over-biotinylation: Excessive labeling can interfere with the antigen-binding site of the antibody. | - Reduce the molar excess of the biotin reagent in the labeling reaction. Aim for a lower degree of labeling (e.g., 2-5 biotins per antibody). - Perform functional assays to determine the optimal biotin-to-antibody ratio that preserves activity. |
Frequently Asked Questions (FAQs)
1. What is the best method to remove excess this compound after labeling my antibody?
Several methods can be used, each with its advantages and disadvantages:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this is a highly effective method for separating the large biotinylated antibody from the small, unconjugated this compound. It is a relatively gentle method that preserves the activity of the antibody.
-
Dialysis: This is a simple and widely used method. It involves placing the antibody solution in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of buffer. It is effective but can be time-consuming, often requiring multiple buffer changes over 24-48 hours to ensure complete removal of free biotin.
-
Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for buffer exchange and removal of small molecules. It is particularly suitable for larger sample volumes.
-
Desalting Columns: These are pre-packed columns that offer a quick way to remove salts and other small molecules. However, there can be some sample dilution and potential for lower recovery compared to other methods.
2. How can I determine the degree of biotinylation (number of biotins per antibody)?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the molar ratio of biotin to protein. The assay is based on the displacement of HABA from the avidin-HABA complex by the biotin on the antibody, which leads to a decrease in absorbance at 500 nm. Kits for this assay are commercially available.
It is important to note that the HABA assay measures the number of biotins available for binding to avidin and may underestimate the total number of biotin molecules attached to the antibody.
3. What is the optimal number of this compound molecules per antibody?
The optimal degree of labeling depends on the specific antibody and its intended application. A general guideline is to aim for 2-5 biotin molecules per antibody. Over-labeling can lead to antibody aggregation and a decrease in its antigen-binding activity. It is recommended to perform a titration experiment to determine the optimal biotin-to-antibody molar ratio for your specific system.
4. Can I use SDS-PAGE to confirm the biotinylation of my antibody?
While SDS-PAGE can be used to assess the purity of the antibody before and after the labeling reaction, it is generally not sensitive enough to detect the small mass change from the addition of a few this compound molecules. However, a band shift may be observed if the antibody is heavily biotinylated or if streptavidin is added to the biotinylated antibody, causing a significant increase in molecular weight. A more definitive way to confirm biotinylation using a gel-based method is to perform a Western blot and detect the biotinylated antibody with a streptavidin-HRP conjugate.
5. My biotinylated antibody shows precipitation after purification. What should I do?
Precipitation is often a sign of antibody aggregation, which can be caused by over-biotinylation. To address this:
-
Optimize the labeling reaction: Reduce the molar excess of this compound.
-
Purification conditions: Perform all purification steps at 4°C.
-
Solubility: Ensure the antibody is in a suitable buffer with an appropriate pH and ionic strength.
-
Analysis: Use Size Exclusion Chromatography (SEC) to analyze the extent of aggregation.
Experimental Protocols
Protocol 1: Purification of Biotinylated Antibody using Size Exclusion Chromatography (SEC)
This protocol describes the removal of unconjugated this compound from a labeled antibody solution using a gravity-flow SEC column.
Materials:
-
Biotinylated antibody solution
-
SEC resin (e.g., Sephadex G-25)
-
Chromatography column
-
Purification buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Prepare the SEC column:
-
Swell the SEC resin in the purification buffer according to the manufacturer's instructions.
-
Pack the column with the swollen resin, allowing it to settle into a uniform bed.
-
Wash the column with at least 3 column volumes of purification buffer to equilibrate it.
-
-
Apply the sample:
-
Allow the buffer to drain from the column until it reaches the top of the resin bed.
-
Carefully apply the biotinylated antibody solution to the top of the resin. The sample volume should not exceed 25-30% of the total column volume.
-
-
Elute the antibody:
-
Once the sample has entered the resin bed, add purification buffer to the top of the column.
-
Maintain a constant flow of buffer through the column.
-
Collect fractions as the solution elutes from the column. The larger biotinylated antibody will elute first, followed by the smaller, unconjugated biotin.
-
-
Monitor the elution:
-
Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified biotinylated antibody.
-
-
Concentration (if necessary):
-
If the purified antibody is too dilute, it can be concentrated using a centrifugal filter device with an appropriate molecular weight cut-off.
-
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
This protocol provides a general procedure for determining the biotin-to-antibody molar ratio using the HABA assay in a microplate format.
Materials:
-
Purified biotinylated antibody sample
-
HABA/Avidin solution (commercially available or prepared by mixing HABA and avidin)
-
Biotin standards of known concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the HABA/Avidin solution: Follow the manufacturer's instructions for preparing the HABA/Avidin reagent.
-
Prepare standards and samples:
-
Prepare a series of biotin standards in the purification buffer.
-
Dilute the purified biotinylated antibody sample to fall within the linear range of the assay.
-
-
Perform the assay:
-
Pipette 180 µL of the HABA/Avidin solution into each well of the microplate.
-
Measure the initial absorbance at 500 nm (A500_initial).
-
Add 20 µL of the biotin standards, the biotinylated antibody sample, or buffer (for a blank) to the respective wells.
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Measure the final absorbance at 500 nm (A500_final).
-
-
Calculate the results:
-
Calculate the change in absorbance (ΔA500) for each standard and sample: ΔA500 = A500_initial - A500_final.
-
Create a standard curve by plotting the ΔA500 of the biotin standards against their known concentrations.
-
Determine the concentration of biotin in your antibody sample using the standard curve.
-
Calculate the moles of biotin and the moles of antibody in your sample.
-
Determine the molar ratio of biotin to antibody.
-
Visualizations
Caption: Workflow for this compound labeling and purification of antibodies.
Caption: Troubleshooting logic for low antibody recovery after purification.
References
Validation & Comparative
A Researcher's Guide to Quantifying Biotin Labeling: HABA Assay vs. Alternatives
The conjugation of biotin to proteins and other macromolecules is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to immunoassays. The extraordinary affinity between biotin and avidin (or streptavidin) provides a highly specific and robust biological interaction.[1] However, the success of these applications hinges on the ability to accurately quantify the degree of biotinylation, often expressed as the molar ratio of biotin to the protein. An insufficient level of labeling can lead to poor signal or inefficient purification, while excessive labeling can compromise the protein's function or cause aggregation.[2][3]
This guide provides a detailed comparison of the most common method for biotin quantification, the HABA assay, with other modern alternatives. We will delve into the experimental protocols, present comparative data, and outline the strengths and weaknesses of each technique to help researchers select the optimal method for their needs.
The HABA Assay: A Colorimetric Standard
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a rapid and straightforward colorimetric method for estimating the amount of biotin incorporated onto a protein.[1]
Principle of the HABA Assay The assay is based on the displacement of the HABA dye from the biotin-binding sites of avidin.[4] HABA binds to avidin, forming a yellow-orange complex that exhibits a characteristic absorbance maximum at 500 nm. Biotin has a much higher affinity for avidin (Kd ≈ 10-15 M) compared to HABA (Kd ≈ 10-6 M). When a sample containing biotinylated protein is introduced, the biotin displaces the HABA dye from the avidin complex. This displacement causes a proportional decrease in absorbance at 500 nm, which can be directly related to the concentration of biotin in the sample using the Beer-Lambert law.
References
Determining the Degree of Protein Biotinylation: A Comparative Guide
A comprehensive overview of common methodologies for researchers, scientists, and drug development professionals.
The covalent attachment of biotin to a protein, a process known as biotinylation, is a cornerstone technique in life sciences research. This powerful tool enables a wide array of applications, including affinity purification, immunoassay development, and cellular imaging. However, the efficiency of biotinylation can vary, making it crucial to determine the degree of biotin incorporation to ensure the reliability and reproducibility of downstream experiments. This guide provides a detailed comparison of the most common methods for quantifying protein biotinylation, complete with experimental protocols and data presentation to aid in selecting the most appropriate technique for your research needs.
Key Methods for Quantifying Protein Biotinylation
Several methods are available to determine the number of biotin molecules conjugated to a protein. These techniques vary in their principle, sensitivity, throughput, and cost. The most widely used methods include the HABA assay, fluorescent-based assays, mass spectrometry, and streptavidin gel-shift assays.
Comparison of Biotinylation Quantification Methods
| Method | Principle | Sensitivity | Throughput | Advantages | Disadvantages |
| HABA Assay | Colorimetric; displacement of HABA dye from avidin by biotin.[1][2] | Micromolar range (2-16 µM)[3] | High | Simple, inexpensive, requires standard spectrophotometer.[4][5] | Lower sensitivity, can be affected by interfering substances, may underestimate biotinylation due to steric hindrance. |
| Fluorescent Assays | Fluorometric; displacement of a quencher-labeled reporter from fluorescently-labeled avidin by biotin. | Picomolar range (as low as 4 pmol) | High | High sensitivity, rapid, suitable for high-throughput screening. | Requires a fluorescence plate reader, can be more expensive than HABA. |
| Mass Spectrometry | Measures the mass increase of the protein or peptides after biotinylation. | High | Low to Medium | Highly accurate, provides site-specific information. | Requires specialized equipment and expertise, can be challenging for large or heavily glycosylated proteins. |
| Streptavidin Gel-Shift Assay | Electrophoretic mobility shift of the biotinylated protein upon binding to streptavidin. | Moderate | Low | Simple, provides a qualitative or semi-quantitative assessment of biotinylation. | Not a precise quantitative method, can be influenced by the stoichiometry of the streptavidin-biotin interaction. |
| TNBSA Assay | Colorimetric; measures the number of free primary amines before and after biotinylation. | Nanomolar range | Medium | Indirect but useful for optimizing labeling reactions targeting primary amines. | Indirect measurement of biotinylation, susceptible to interference from other amine-containing molecules. |
Experimental Protocols
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin present in the sample.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of free biotin.
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm (A500).
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.
-
Measure the final absorbance at 500 nm.
-
Calculate the change in absorbance (ΔA500) and determine the biotin concentration from the standard curve.
-
The degree of biotinylation is calculated as the moles of biotin per mole of protein.
Fluorescent Biotin Quantitation Assay
This assay utilizes a fluorescently labeled avidin and a quencher. When biotin is introduced, it displaces the quencher, resulting in an increase in fluorescence that is proportional to the amount of biotin.
Materials:
-
Fluorescent Biotin Quantitation Kit (e.g., FluoReporter™)
-
Biotinylated protein sample (with free biotin removed)
-
Biocytin or biotin standards
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve using the provided biocytin or biotin standards.
-
Add a small volume (e.g., 10 µL) of the biotinylated protein sample and standards to the wells of a black microplate.
-
Add the fluorescent avidin/quencher reagent to each well.
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 495/520 nm).
-
Calculate the biotin concentration in the sample by comparing its fluorescence to the standard curve.
-
Determine the degree of biotinylation by dividing the moles of biotin by the moles of protein.
Mass Spectrometry
Mass spectrometry directly measures the mass of the protein before and after biotinylation. The mass shift corresponds to the number of biotin molecules attached. For more detailed analysis, the protein can be digested, and the biotinylated peptides can be identified and quantified.
Procedure Outline:
-
Intact Mass Analysis:
-
Analyze the purified, non-biotinylated protein using a mass spectrometer (e.g., ESI-MS) to determine its initial mass.
-
Analyze the biotinylated protein under the same conditions.
-
The difference in mass divided by the mass of the biotin tag (minus a leaving group) gives the average number of biotins per protein.
-
-
Peptide Mapping:
-
Digest the biotinylated protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the biotinylated peptides based on the characteristic mass addition of the biotin tag. This approach can pinpoint the specific sites of biotinylation.
-
Streptavidin Gel-Shift Assay
This method relies on the high-affinity interaction between biotin and streptavidin. When a biotinylated protein is incubated with streptavidin, a larger complex is formed, which migrates more slowly on an SDS-PAGE gel.
Materials:
-
Biotinylated protein sample
-
Streptavidin
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie blue stain or Western blot reagents
Procedure:
-
Incubate the biotinylated protein with an excess of streptavidin for 15-30 minutes at room temperature.
-
As a control, incubate the non-biotinylated protein with streptavidin.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue or perform a Western blot using an antibody against the protein of interest.
-
A shift in the molecular weight of the biotinylated protein in the presence of streptavidin indicates successful biotinylation. The degree of the shift can provide a semi-quantitative estimate of the biotinylation level.
TNBSA (2,4,6-Trinitrobenzenesulfonic acid) Assay
The TNBSA assay quantifies the number of primary amines (e.g., on lysine residues and the N-terminus) in a protein sample. By measuring the number of available amines before and after the biotinylation reaction (which typically targets these amines), one can indirectly determine the degree of biotinylation.
Materials:
-
TNBSA reagent
-
Protein sample (biotinylated and non-biotinylated)
-
Sodium bicarbonate buffer (pH 8.5)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve with a known amine-containing compound (e.g., glycine).
-
Incubate a known amount of the non-biotinylated and biotinylated protein with the TNBSA reagent at 37°C for 2 hours.
-
Stop the reaction and measure the absorbance at 335 nm.
-
Calculate the number of free amines in both samples using the standard curve.
-
The difference in the number of free amines between the non-biotinylated and biotinylated protein corresponds to the number of biotin molecules incorporated.
Visualizing the Workflows
Caption: Workflow of the HABA assay for biotin quantification.
Caption: Workflow of the fluorescent assay for biotin quantification.
Caption: Workflows for mass spectrometry-based biotin analysis.
Conclusion
The choice of method for determining the degree of protein biotinylation depends on several factors, including the required sensitivity, available equipment, sample type, and desired throughput. For routine and cost-effective analysis, the HABA assay is a suitable option. When high sensitivity is paramount, fluorescent assays are the preferred choice. For the most accurate and detailed information, including the specific sites of biotinylation, mass spectrometry is the gold standard. Finally, the streptavidin gel-shift assay offers a simple and rapid qualitative assessment of biotinylation. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to ensure the quality and consistency of their biotinylated proteins for successful downstream applications.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. fishersci.ie [fishersci.ie]
- 3. anaspec.com [anaspec.com]
- 4. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 5. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison of Biotin-PEG2-Acid and Biotin-PEG4-Acid for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a molecule of interest, is a widely used technique for detection, purification, and immobilization. The choice of the biotinylating reagent, specifically the nature of the spacer arm separating the biotin moiety from the target molecule, can significantly impact the outcome of an experiment. This guide provides an objective comparison of two commonly used biotinylation reagents: Biotin-PEG2-Acid and Biotin-PEG4-Acid.
This comparison delves into their structural differences, the impact of the polyethylene glycol (PEG) linker length on labeling efficiency and subsequent applications, and provides experimental protocols to aid in the selection of the most appropriate reagent for your research needs.
Structural and Functional Differences
This compound and Biotin-PEG4-Acid are both heterobifunctional crosslinkers. They possess a biotin group for high-affinity binding to streptavidin or avidin, and a terminal carboxylic acid group. This carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein), forming a stable amide bond. The key distinction between these two reagents lies in the length of the hydrophilic PEG spacer arm.
-
This compound contains two ethylene glycol units in its spacer arm.
-
Biotin-PEG4-Acid features a longer spacer with four ethylene glycol units.
This seemingly minor structural difference can have significant consequences for the accessibility of the biotin tag and the properties of the resulting conjugate.
The Impact of PEG Linker Length on Performance
The length of the PEG spacer arm plays a crucial role in the performance of the biotinylation reagent by influencing several key factors:
-
Steric Hindrance: A longer PEG linker, such as in Biotin-PEG4-Acid, can more effectively overcome steric hindrance. This is particularly important when the biotin binding pocket of streptavidin or avidin is partially obstructed, or when the target amine on the biomolecule is in a sterically crowded environment. The increased flexibility and length of the PEG4 spacer allow the biotin moiety to extend further from the surface of the labeled molecule, facilitating its interaction with the binding partner.
-
Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated molecule. While both reagents improve solubility, Biotin-PEG4-Acid, with its longer PEG chain, can impart a greater degree of hydrophilicity. This can be advantageous when working with proteins that are prone to aggregation.
-
Binding Affinity and Kinetics: The length of the spacer arm can influence the binding kinetics to streptavidin or avidin. At low labeling densities on a surface, a longer linker may lead to a faster association rate as the biotin is more readily available for binding.[1] However, at higher labeling densities, shorter linkers like in this compound might allow for a greater total amount of streptavidin to bind, potentially by reducing the "footprint" of each biotinylated molecule.[1]
-
Application-Specific Considerations: For applications requiring close proximity between the labeled molecule and its binding partner, a shorter linker (this compound) may be preferable. Conversely, in applications like sandwich immunoassays or when immobilizing large proteins, the longer spacer of Biotin-PEG4-Acid can provide the necessary separation to avoid steric clashes and ensure that binding sites remain accessible.
Quantitative Data Summary
While direct head-to-head comparative studies with extensive quantitative data for this compound versus Biotin-PEG4-Acid are limited, the following table summarizes their key properties and expected performance differences based on the principles of PEG linker length.
| Feature | This compound | Biotin-PEG4-Acid | Reference |
| Molecular Weight | ~403.5 g/mol | ~491.6 g/mol | |
| Spacer Arm Length | Shorter | Longer | |
| Solubility | Good | Excellent | |
| Steric Hindrance Reduction | Moderate | High | |
| Binding to Streptavidin/Avidin | May allow for higher density binding on surfaces. | Potentially faster association rate at low densities. | [1] |
| Optimal Use Cases | Applications requiring close proximity; high-density surface coating. | Labeling of large proteins; applications where steric hindrance is a concern; improving solubility of aggregation-prone proteins. |
Experimental Protocols
The following are detailed methodologies for the labeling of proteins with Biotin-PEG-Acid reagents using a two-step carbodiimide coupling reaction (EDC and NHS).
Materials Required:
-
This compound or Biotin-PEG4-Acid
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column or dialysis cassette for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Experimental Workflow Diagram
Caption: General workflow for protein biotinylation using Biotin-PEG-Acid reagents.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound or Biotin-PEG4-Acid in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Activation Buffer (0.1 M MES, pH 6.0).
-
-
Activation of Biotin-PEG-Acid:
-
In a microcentrifuge tube, combine 100 µL of the Biotin-PEG-Acid stock solution with 50 µL of the EDC solution and 50 µL of the NHS solution.
-
Incubate the mixture for 15 minutes at room temperature to form the NHS-ester intermediate.
-
-
Protein Labeling:
-
Dissolve the protein to be labeled in Reaction Buffer (PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
Add the activated Biotin-PEG-NHS ester solution to the protein solution. The molar ratio of the biotin reagent to the protein should be optimized, but a starting point of a 20 to 50-fold molar excess of the biotin reagent is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Determination of Biotin Incorporation:
-
The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available.
-
Structural Comparison and Interaction with Streptavidin
The following diagram illustrates the structural differences between this compound and Biotin-PEG4-Acid and their interaction with the biotin-binding sites of streptavidin.
Caption: Interaction of this compound and Biotin-PEG4-Acid with streptavidin.
Conclusion
The choice between this compound and Biotin-PEG4-Acid is contingent upon the specific requirements of the experiment. For applications where the target molecule is small and steric hindrance is not a primary concern, or when a high density of biotinylation on a surface is desired, This compound is a suitable and cost-effective option.
In contrast, Biotin-PEG4-Acid is the preferred reagent when labeling large, complex biomolecules where steric hindrance could impede the interaction with streptavidin or avidin. Its longer, hydrophilic spacer arm provides greater flexibility and accessibility for the biotin moiety and can enhance the solubility of the final conjugate. For researchers developing sensitive assays or working with proteins prone to aggregation, the advantages offered by the extended PEG linker of Biotin-PEG4-Acid often justify its use.
Ultimately, empirical testing may be necessary to determine the optimal biotinylation reagent and conditions for a specific application. This guide provides a foundational understanding to make an informed initial selection and to design subsequent optimization experiments.
References
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG2-Acid vs. NHS-Biotin
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins and other biomolecules is paramount for experimental success. Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique for detection, purification, and immobilization of proteins. The choice of biotinylating reagent is a critical decision that can significantly influence the outcome of an experiment. This guide provides an objective comparison of two amine-reactive biotinylation reagents: the pre-activated NHS-biotin and the activatable Biotin-PEG2-Acid.
This comparison delves into their mechanisms of action, key performance characteristics, and experimental workflows. By presenting supporting data and detailed protocols, this guide aims to equip researchers with the necessary information to select the most appropriate reagent for their specific research needs.
Unveiling the Reagents: Chemical Structure and Properties
This compound is a biotinylation reagent that features a biotin molecule linked to a carboxylic acid via a two-unit polyethylene glycol (PEG) spacer.[1][2] The presence of the hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting biotinylated conjugate, while also reducing steric hindrance.[3] This can improve the accessibility of the biotin moiety for binding to streptavidin. However, the carboxylic acid group is not directly reactive with amines and requires activation, typically through the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).
NHS-biotin is an N-hydroxysuccinimide ester of biotin. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, without the need for a separate activation step. Standard NHS-biotin has a shorter alkyl spacer arm and is not readily water-soluble, typically requiring dissolution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before use. It is also permeable to cell membranes, making it suitable for intracellular labeling.
Performance Comparison at a Glance
| Feature | This compound | NHS-biotin |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) |
| Activation Required | Yes (e.g., with EDC/NHS) | No |
| Reaction Workflow | Two-step (activation and conjugation) | One-step (direct conjugation) |
| Solubility | Generally water-soluble due to PEG spacer | Insoluble in water (requires organic solvent like DMSO/DMF) |
| Spacer Arm | PEG2 spacer (hydrophilic) | Short alkyl spacer (hydrophobic) |
| Steric Hindrance | Reduced due to flexible PEG spacer | Can be a factor due to short spacer |
| Membrane Permeability | Generally considered low | Permeable |
| Applications | Bioconjugation, drug delivery (ADCs, PROTACs), surface functionalization | Protein and antibody labeling for detection, purification, and immunoassays |
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between this compound and NHS-biotin lies in their approach to amine modification.
This compound follows a two-step carbodiimide-mediated coupling. First, the carboxylic acid is activated with EDC and NHS to form a more reactive NHS ester intermediate. This intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
NHS-biotin , on the other hand, is a pre-activated reagent. The NHS ester directly and efficiently reacts with primary amines in a one-step process to form a stable amide bond, with NHS as the leaving group.
Experimental Protocols
The following are generalized protocols for the biotinylation of an antibody, a common application for these reagents. Optimization is often necessary for specific proteins and applications.
Protocol 1: Biotinylation of an Antibody using this compound
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a desired concentration.
-
Add a molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-activated Biotin-PEG2.
-
-
Biotinylation Reaction:
-
Add the freshly activated Biotin-PEG2-NHS ester solution to the antibody solution. A 20-fold molar excess of the biotin reagent to the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against PBS.
-
Quantification: Determine the degree of biotinylation using a method such as the HABA assay.
Protocol 2: Biotinylation of an Antibody using NHS-Biotin
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-biotin
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)
-
Desalting column for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.
-
Preparation of NHS-biotin stock solution: Immediately before use, dissolve NHS-biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction:
-
Add a 10-20 fold molar excess of the NHS-biotin stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching: Add Quenching Buffer to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS-biotin by desalting or dialysis against PBS.
-
Quantification: Determine the degree of biotinylation using a method such as the HABA assay.
Concluding Remarks
The choice between this compound and NHS-biotin is contingent on the specific requirements of the experiment.
NHS-biotin is a reliable and straightforward choice for general-purpose biotinylation of proteins and antibodies where a simple, one-step reaction is preferred. Its membrane permeability also makes it a valuable tool for intracellular labeling.
This compound , with its hydrophilic PEG spacer, offers advantages in terms of solubility and reduced steric hindrance. This can be particularly beneficial in applications where maintaining the native conformation and activity of the biotinylated molecule is critical, or in assays where enhanced accessibility of the biotin tag to streptavidin is desired. While it requires a two-step activation and conjugation process, the flexibility it offers in controlling the activation step can be advantageous in certain experimental designs.
Ultimately, a thorough understanding of the properties of each reagent, coupled with the specific experimental goals, will guide the researcher in making the optimal choice for successful biotinylation.
References
The PEG Spacer Advantage: A Comparative Guide to Biotinylation Reagents
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to biomolecules is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent, specifically the nature of the spacer arm separating the biotin moiety from its reactive group, can profoundly impact experimental outcomes. This guide provides an objective comparison of biotinylation reagents featuring a Polyethylene Glycol (PEG) spacer versus those with traditional hydrocarbon spacers or no spacer at all, supported by experimental insights and detailed protocols.
The inclusion of a PEG spacer in a biotinylation reagent offers several distinct advantages that address common challenges in bioconjugation, leading to improved assay sensitivity, reliability, and reproducibility. These benefits primarily revolve around enhanced solubility, reduced steric hindrance, minimized immunogenicity, and decreased non-specific binding.
Key Advantages of PEG Spacers in Biotinylation
Polyethylene glycol is a hydrophilic, flexible, and biocompatible polymer that, when incorporated as a spacer arm in biotinylation reagents, confers several beneficial properties.[1][2]
-
Increased Solubility: PEG is highly soluble in aqueous solutions.[1][3][4] This property is transferred to the biotinylation reagent and the resulting biotinylated molecule, preventing aggregation and precipitation, which can be a significant issue with hydrophobic molecules. This enhanced solubility facilitates easier handling and more efficient labeling in aqueous buffers, often eliminating the need for organic solvents.
-
Reduced Steric Hindrance: The long, flexible PEG chain extends the biotin moiety away from the surface of the labeled molecule. This increased distance minimizes steric hindrance, making the biotin more accessible for binding to avidin or streptavidin. This improved accessibility can lead to a significant increase in assay sensitivity. The length of the PEG spacer can be varied to optimize this effect for different applications.
-
Minimized Immunogenicity: PEG is known to be non-immunogenic and can mask conjugated molecules from the immune system. This "stealth" property is crucial for in vivo applications, as it can reduce the risk of an adverse immune response against the biotinylated molecule. However, it's important to note that while PEG itself has very low immunogenicity, PEGylated conjugates can sometimes elicit an anti-PEG antibody response.
-
Decreased Non-Specific Binding: The hydrophilic nature of PEG creates a hydration layer around the biotinylated molecule. This layer helps to prevent non-specific binding of the conjugate to other surfaces or proteins, which is a common cause of high background noise in assays. Reducing non-specific interactions leads to a better signal-to-noise ratio and more reliable data.
Performance Comparison: PEG vs. Non-PEG Spacers
The advantages of a PEG spacer translate into tangible improvements in experimental performance compared to biotinylation reagents with simple hydrocarbon spacers (like LC-Biotin) or those with no spacer arm.
| Feature | No Spacer (e.g., NHS-Biotin) | Hydrocarbon Spacer (e.g., NHS-LC-Biotin) | PEG Spacer (e.g., NHS-PEG4-Biotin) |
| Solubility in Aqueous Buffers | Low to moderate | Moderate | High |
| Steric Hindrance | High | Moderate | Low |
| Binding to Avidin/Streptavidin | Often inefficient | Improved | Significantly Enhanced |
| Non-Specific Binding | High | Moderate | Low |
| Immunogenicity | Dependent on the labeled molecule | Dependent on the labeled molecule | Reduced |
| In Vivo Circulation Time | Shorter | Moderate | Potentially Longer |
Experimental Data Insights
While direct head-to-head quantitative comparisons in single publications are not always readily available, the collective evidence from various studies highlights the superior performance of PEGylated reagents. For instance, studies have shown that the inclusion of a PEG spacer leads to better avidin binding, which can dramatically improve assay sensitivity. Furthermore, the incorporation of PEG into hydrogels for immunoassays has been demonstrated to reduce non-specific protein binding by a factor of 10 and increase the specific signal by 6-fold. In a study comparing PEGylated and non-PEGylated nanoparticles, the PEGylated versions showed a significantly longer circulation time in vivo.
Alternative Spacer Arms
While PEG spacers offer significant advantages, other types of spacer arms are also used in biotinylation reagents. These include:
-
Aminocaproic Acid (LC): A 6-atom hydrocarbon spacer that provides some separation between biotin and the target molecule, but lacks the hydrophilicity and flexibility of PEG.
-
Longer Hydrocarbon Chains (XX): These provide greater length to reduce steric hindrance but can increase hydrophobicity.
-
Cleavable Spacers: These contain a linkage (e.g., a disulfide bond) that can be cleaved under specific conditions to release the biotinylated molecule from its binding partner.
-
Photo-cleavable Spacers: These allow for the release of the captured molecule upon exposure to light of a specific wavelength.
The choice of spacer ultimately depends on the specific requirements of the experiment, such as the need for enhanced solubility, reduced steric hindrance, or the ability to cleave the biotin tag.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to comparing the performance of biotinylation reagents.
Protocol 1: General Protein Biotinylation with an NHS-Ester Reagent
This protocol is suitable for labeling proteins on primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester biotinylation reagent.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-Biotin, NHS-LC-Biotin, or NHS-PEG-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS-ester.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-biotin reagent in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin reagent. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Principle: HABA binds to avidin, producing a complex with a distinct absorbance at 500 nm. Biotin displaces HABA from the avidin, causing a decrease in absorbance. The change in absorbance is proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin solution (commercially available kits or prepared in-house)
-
Biotinylated protein sample
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Add a known volume of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀).
-
Add a known volume of the biotinylated protein sample to the cuvette, mix, and allow the reading to stabilize.
-
Measure the final absorbance at 500 nm.
-
Calculate the change in absorbance and use the molar extinction coefficient of the HABA-avidin complex to determine the concentration of biotin.
-
The ratio of moles of biotin to moles of protein can then be calculated.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Structure of a PEGylated Biotinylation Reagent.
Caption: PEG Spacers Reduce Steric Hindrance.
Caption: Experimental Workflow for Protein Biotinylation.
References
A Head-to-Head Comparison of Biotinylation Reagents: Alternatives to Biotin-PEG2-Acid
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes. Biotinylation, the covalent attachment of biotin to proteins, nucleic acids, and other molecules, remains a cornerstone technique for detection, purification, and interaction studies. While Biotin-PEG2-Acid is a widely used reagent, a variety of alternatives exist, each offering distinct advantages in terms of reactivity, spacer arm length, cleavability, and solubility. This guide provides an objective comparison of popular biotinylation reagents, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
Key Performance Characteristics of Biotinylation Reagents
The selection of an appropriate biotinylation reagent is critical and depends on the specific application, the nature of the target molecule, and the desired downstream analysis. Key characteristics to consider include the reactive group, the length and nature of the spacer arm, the cleavability of the linker, and the overall solubility and cell permeability of the reagent.
| Feature | This compound | Sulfo-NHS-LC-Biotin | NHS-SS-Biotin | Biotin-HPDP |
| Target Functional Group | Carboxyls (requires EDC/NHS activation) | Primary Amines (-NH2) | Primary Amines (-NH2) | Sulfhydryls (-SH) |
| Reactive Group | Carboxylic Acid | Sulfo-NHS Ester | NHS Ester | Pyridyldithiol |
| Spacer Arm Length | 15.6 Å | 22.4 Å | 24.3 Å | 29.2 Å |
| Cleavable | No | No | Yes (Disulfide bond) | Yes (Disulfide bond) |
| Solubility | Soluble in organic solvents and aqueous buffers | Water-soluble[1] | Soluble in organic solvents (a sulfo-NHS version is water-soluble) | Soluble in organic solvents[2] |
| Cell Permeability | Permeable | Impermeable[1] | Permeable (a sulfo-NHS version is impermeable) | Permeable[2] |
Performance Comparison in Key Applications
The choice of biotinylation reagent can significantly impact the outcome of an experiment. For instance, in cell surface labeling, a membrane-impermeable reagent is crucial to avoid labeling intracellular proteins. For applications requiring the recovery of the target molecule, a cleavable linker is essential.
| Application | Recommended Reagent(s) | Key Advantages |
| Cell Surface Labeling | Sulfo-NHS-LC-Biotin, Sulfo-NHS-SS-Biotin | High water solubility and membrane impermeability ensure specific labeling of extracellular domains.[3] |
| Pull-Down Assays for Mass Spectrometry | NHS-SS-Biotin, Biotin-HPDP | The cleavable disulfide bond allows for the gentle elution of captured proteins, reducing background from the streptavidin beads and improving protein identification. |
| Labeling of Internal Proteins | NHS-Biotin | Membrane permeability allows for the biotinylation of intracellular targets. |
| Reduced Steric Hindrance | Biotin-PEGn-NHS Esters (n>2) | Longer PEG spacer arms can minimize steric hindrance, which is beneficial when biotinylating near a protein's active site or when using bulky detection reagents. |
Experimental Protocols
General Protein Biotinylation using an NHS-Ester Reagent
This protocol provides a general procedure for biotinylating a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester reagent.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF (if the reagent is not water-soluble)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare a 10 mM stock solution of the NHS-ester biotinylation reagent in DMSO or, for water-soluble variants, in reaction buffer immediately before use.
-
Add a 20-fold molar excess of the biotinylation reagent to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotinylation reagent by using a desalting column or by dialysis against PBS.
Determination of Biotin Incorporation: The HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Incubate for a few minutes to allow the biotin to displace the HABA from the avidin.
-
Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculate the moles of biotin per mole of protein using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
Visualizing Biotinylation Workflows
dot
Caption: General experimental workflow for protein biotinylation.
dot
Caption: Workflow for a pull-down assay using a biotinylated bait protein.
Conclusion
The selection of a biotinylation reagent should be a carefully considered decision based on the specific experimental goals. While this compound is a versatile reagent, alternatives with varying spacer arm lengths, cleavable linkers, and enhanced water solubility provide a broader toolkit for researchers. For cell surface labeling, water-soluble and membrane-impermeable reagents such as Sulfo-NHS-LC-Biotin are superior. For applications requiring the recovery of the native protein, cleavable reagents like NHS-SS-Biotin or Biotin-HPDP are indispensable. By understanding the properties of each reagent and following optimized protocols, researchers can achieve robust and reliable results in their molecular and cellular investigations.
References
A Researcher's Guide to Validating Biotinylated Antibody Activity
For researchers, scientists, and drug development professionals, ensuring the functional activity of biotinylated antibodies is a critical step in assay development and execution. This guide provides a comprehensive comparison of key validation methods, complete with experimental protocols and quantitative performance data to aid in selecting the most appropriate technique for your needs.
Biotinylation, the process of attaching biotin to an antibody, is a widely used technique that leverages the high-affinity interaction between biotin and streptavidin for signal amplification and detection in a variety of immunoassays.[1] However, the process of biotinylation can sometimes impact the antibody's binding affinity and specificity. Therefore, robust validation of a biotinylated antibody's activity is paramount to ensure reliable and reproducible results.
This guide explores and compares the most common methods for validating the activity of biotinylated antibodies: ELISA, Western Blotting, Flow Cytometry, Immunoprecipitation, Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI).
Comparative Analysis of Validation Methods
The choice of validation method depends on several factors, including the intended application of the biotinylated antibody, the required sensitivity, the need for quantitative kinetic data, and available instrumentation. The following table summarizes the key performance indicators for each technique to facilitate an objective comparison.
| Technique | Primary Output | Typical Affinity Range (KD) | Kinetic Data (ka, kd) | Throughput | Qualitative/Quantitative | Key Advantage | Limitations |
| ELISA | Colorimetric/Fluorometric Signal | 10-9 to 10-12 M[2] | No | High | Quantitative | High sensitivity and high throughput for screening.[3] | Prone to false positives/negatives; provides no information on molecular weight.[4] |
| Western Blot | Band Intensity | Not applicable | No | Low | Semi-quantitative | Confirms binding to the target protein at the correct molecular weight.[5] | Less sensitive than ELISA and not suitable for absolute quantification. |
| Flow Cytometry | Cellular Fluorescence Intensity | 10-7 to 10-11 M | No | High | Quantitative | Enables analysis of antibody binding to specific cell populations in a heterogeneous sample. | Requires specialized equipment and expertise; indirect measurement of binding. |
| Immunoprecipitation (IP) | Presence of Target Protein | Not applicable | No | Low to Medium | Qualitative/Semi-quantitative | Validates the ability of the antibody to bind and pull down the native protein from a complex mixture. | Often requires downstream analysis like Western Blotting for confirmation. |
| Surface Plasmon Resonance (SPR) | Refractive Index Change (Resonance Units) | 10-6 to 10-12 M | Yes | Low to Medium | Quantitative | Gold standard for detailed kinetic and affinity characterization (ka, kd, KD). | Requires specialized and expensive instrumentation; sensitive to buffer composition. |
| Bio-Layer Interferometry (BLI) | Wavelength Shift | 10-6 to 10-11 M | Yes | High | Quantitative | High-throughput kinetic analysis with a user-friendly "dip-and-read" format. | Generally less sensitive than SPR; may not be suitable for very low concentration samples. |
Experimental Workflows and Logical Relationships
Visualizing the experimental process and the decision-making logic can streamline the selection and execution of validation assays.
The following diagrams illustrate the generalized workflows for each of the primary validation techniques.
Detailed Experimental Protocols
The following sections provide a detailed methodology for each of the key validation experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding activity of a biotinylated antibody to its target antigen.
Methodology:
-
Coating: Coat a 96-well microplate with the target antigen (1-10 µg/mL in a suitable coating buffer, e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the biotinylated antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Western Blotting
Objective: To confirm the specificity of the biotinylated antibody for its target protein and verify its molecular weight.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express the target protein.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the biotinylated antibody (at an optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD camera or X-ray film.
Flow Cytometry
Objective: To assess the binding of the biotinylated antibody to cell surface or intracellular antigens on a specific cell population.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Staining: Incubate the cells with the biotinylated antibody at a predetermined optimal concentration for 30 minutes at 4°C.
-
Washing: Wash the cells twice with a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).
-
Secondary Staining: Incubate the cells with a fluorochrome-conjugated streptavidin for 30 minutes at 4°C in the dark.
-
Washing: Repeat the washing step.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Immunoprecipitation (IP)
Objective: To validate that the biotinylated antibody can effectively bind to and precipitate its target protein from a complex mixture.
Methodology:
-
Cell Lysate Preparation: Prepare a cell lysate using a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Pre-clearing (Optional): Pre-clear the lysate by incubating with streptavidin-coated beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the biotinylated antibody for 1-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add streptavidin-coated magnetic or agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)
Objective: To obtain detailed quantitative data on the binding affinity and kinetics of the biotinylated antibody.
Methodology:
-
Sensor Preparation: Use a streptavidin-coated sensor chip (SPR) or biosensor (BLI).
-
Ligand Immobilization: Immobilize the biotinylated antibody onto the streptavidin-coated surface.
-
Baseline: Establish a stable baseline by flowing running buffer over the sensor surface.
-
Association: Inject a series of concentrations of the target antigen (analyte) over the sensor surface and monitor the binding in real-time.
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the antigen from the antibody.
-
Regeneration: (For SPR) Regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction without denaturing the captured antibody.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
References
- 1. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 4. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 5. Western blotting vs. ELISA | Abcam [abcam.com]
A Researcher's Guide to Mass Spectrometry Analysis of Biotin-PEG2-Acid Labeled Peptides
For researchers, scientists, and drug development professionals, the precise analysis of proteins and peptides is paramount. Biotinylation, the process of covalently attaching a biotin molecule to a protein or peptide, is a powerful technique for their detection, purification, and analysis by mass spectrometry. This guide provides a comprehensive comparison of Biotin-PEG2-Acid with other amine-reactive biotinylation reagents, offering supporting experimental data and detailed protocols to inform your research.
This compound is an amine-reactive biotinylation reagent that incorporates a short polyethylene glycol (PEG) spacer. This feature enhances the water solubility of the reagent and the resulting labeled peptide, and the flexible spacer can reduce steric hindrance, potentially improving the efficiency of subsequent enrichment steps.[1][2][3] This guide will delve into the specifics of using this reagent in a mass spectrometry workflow, comparing its performance with a traditional alternative, NHS-Biotin.
Comparison of Biotinylation Reagents: this compound vs. NHS-Biotin
The choice of biotinylation reagent can significantly impact the outcome of a mass spectrometry experiment. Both this compound and NHS-Biotin react with primary amines (the N-terminus and the side chain of lysine residues) on peptides.[4][5] However, the presence of the PEG spacer in this compound offers distinct advantages.
| Feature | This compound | NHS-Biotin |
| Reactivity | Reacts with primary amines (N-terminus, Lysine). Requires activation of the carboxylic acid group (e.g., with EDC/NHS) to form a reactive ester. | Reacts with primary amines (N-terminus, Lysine) via a pre-activated N-hydroxysuccinimide (NHS) ester. |
| Spacer Arm | Contains a hydrophilic 2-unit polyethylene glycol (PEG) spacer. | Typically has a shorter, more hydrophobic alkyl chain spacer. |
| Solubility | The PEG spacer improves water solubility of the reagent and the labeled peptide. | Lower water solubility; often requires dissolution in an organic solvent like DMSO or DMF before use. |
| Steric Hindrance | The flexible PEG spacer can reduce steric hindrance, potentially improving binding to streptavidin. | The shorter spacer may lead to greater steric hindrance in some contexts. |
| Mass Shift | Induces a specific mass shift upon labeling, which needs to be accounted for in mass spectrometry data analysis. | Induces a different, specific mass shift that must be considered in data analysis. |
| Applications | Ideal for applications where solubility and reduced aggregation of labeled peptides are critical. | A widely used, cost-effective option for general biotinylation applications. |
Performance Comparison: A Data-Driven Overview
| Performance Metric | This compound | NHS-Biotin |
| Number of Identified Biotinylated Peptides | Potentially higher due to improved solubility and reduced sample loss. | May be lower in complex samples due to potential aggregation and loss of hydrophobic peptides. |
| Enrichment Efficiency | The PEG spacer may lead to more efficient capture on streptavidin beads due to reduced steric hindrance. | Efficiency can be high but may be impacted by the accessibility of the biotin tag. |
| Reproducibility | Improved solubility can lead to more consistent and reproducible labeling and enrichment. | Can be highly reproducible with optimized protocols, but solubility issues can introduce variability. |
| LC-MS/MS Peak Quality | Labeled peptides may exhibit better chromatographic behavior with sharper peaks. | Hydrophobic labeled peptides may show broader peaks or irreversible column adsorption. |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible and reliable results in mass spectrometry-based proteomics. Below are representative protocols for peptide labeling with this compound and subsequent enrichment.
Protocol 1: Peptide Labeling with this compound
This protocol describes the labeling of peptides containing primary amines with this compound.
Materials:
-
Peptide sample (1 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column
Procedure:
-
Peptide Preparation: Ensure the peptide solution is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 20-fold molar excess of this compound, EDC, and NHS relative to the amount of peptide.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group of the this compound.
-
-
Labeling Reaction:
-
Add the activated this compound solution to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted this compound and byproducts using a desalting spin column or dialysis.
Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Beads
This protocol outlines the enrichment of biotinylated peptides from a complex mixture.
Materials:
-
Biotinylated peptide sample
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1: PBS with 0.1% Tween-20
-
Wash Buffer 2: High-salt buffer (e.g., 1 M KCl)
-
Wash Buffer 3: PBS
-
Elution Buffer: 80% acetonitrile, 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in Wash Buffer 1. Place the tube on a magnetic stand to pellet the beads, and then discard the supernatant. Repeat this wash step twice.
-
Binding: Add the biotinylated peptide sample to the washed beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated peptides to bind to the streptavidin.
-
Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally Wash Buffer 3. Perform each wash step twice to thoroughly remove non-specifically bound peptides.
-
-
Elution: Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with vortexing to release the biotinylated peptides. Pellet the beads and carefully transfer the supernatant containing the enriched peptides to a new tube.
-
Sample Preparation for MS: Dry the eluted peptide sample in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Visualizing the Workflow and Chemistry
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the overall workflow and the biotinylation reaction.
Caption: Experimental workflow for the mass spectrometry analysis of biotinylated peptides.
References
- 1. This compound, CAS 1365655-89-5 | AxisPharm [axispharm.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Biotin-PEG2-COOH (this compound) - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Researcher's Guide to Biotinylation: Comparing the Efficiency of Diverse Chemistries
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins is an indispensable technique for detection, purification, and interaction studies. The choice of biotinylation chemistry is critical and can significantly impact experimental outcomes. This guide provides an objective comparison of the efficiency of various biotinylation methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable approach for your research needs.
The efficiency of a biotinylation reaction is influenced by several factors, including the reactivity of the biotinylating agent, the nature of the target functional group on the protein, and the reaction conditions such as pH and molar ratio of reactants.[1] This guide will delve into the specifics of amine-reactive, thiol-reactive, photoreactive, and enzymatic biotinylation methods.
Comparing Biotinylation Chemistries: A Quantitative Overview
The following table summarizes the key characteristics and reported efficiencies of different biotinylation chemistries. It is important to note that efficiencies can vary depending on the specific protein, buffer conditions, and the method used for quantification.
| Biotinylation Chemistry | Target Functional Group | Typical Efficiency | Reaction Time | Key Advantages | Key Disadvantages |
| Amine-Reactive (NHS-Ester) | Primary amines (Lysine, N-terminus) | 50-100%[2] | 30-60 min at RT[3] | High reactivity, stable amide bond formation.[1] | Can be non-specific due to the abundance of lysines, potentially affecting protein function.[4] |
| Thiol-Reactive (Maleimide) | Sulfhydryl groups (Cysteine) | High (often near 1:1 coupling with available thiols) | 1-2 hours at RT | High specificity for cysteines, which are less abundant than lysines. | Requires free sulfhydryl groups, which may necessitate reduction of disulfide bonds. |
| Photoreactive (Aryl Azide) | C-H and N-H bonds (non-specific) | Variable, generally lower than targeted chemistries | Short UV exposure (minutes) | Can label molecules lacking specific reactive groups. | Non-specific, can lead to a heterogeneous population of labeled proteins. |
| Proximity-Dependent (e.g., TurboID) | Lysine residues in proximity to the enzyme | High within a specific labeling radius | 10 minutes to 18 hours | Enables mapping of protein-protein interactions in living cells. | Can have background biotinylation, labeling radius can be broad. |
| Chemo-Enzymatic (Sortase-mediated) | Specific peptide recognition motif (e.g., LPETG) | High, near-quantitative | 1-4 hours | Site-specific and stoichiometric labeling, producing homogenous products. | Requires genetic modification of the target protein to include the recognition motif. |
Experimental Protocols
Detailed methodologies for key biotinylation experiments and quantification are provided below.
Protocol 1: Amine-Reactive Biotinylation using NHS-Ester
This protocol is optimized for labeling proteins with an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.5)
-
NHS-Biotin reagent (e.g., EZ-Link™ NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare a 10 mM stock solution of the NHS-Biotin reagent in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
Protocol 2: Thiol-Reactive Biotinylation using Maleimide
This protocol describes the labeling of proteins via cysteine residues using a maleimide-activated biotin.
Materials:
-
Protein solution containing free sulfhydryl groups (1-10 mg/mL in a degassed buffer at pH 7.0-7.5, such as PBS)
-
Maleimide-biotin reagent
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent like TCEP if disulfide bonds need to be reduced.
-
Desalting column or dialysis tubing for purification.
Procedure:
-
(Optional) If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare a 10 mM stock solution of the maleimide-biotin reagent in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the maleimide-biotin reagent to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the biotinylated protein from excess reagent using a desalting column or dialysis.
Protocol 3: Proximity-Dependent Biotinylation with TurboID in Live Cells
This protocol outlines the general steps for proximity labeling using TurboID in a cellular context.
Materials:
-
Cells expressing the protein of interest fused to TurboID.
-
Cell culture medium.
-
Biotin solution (e.g., 500 µM in culture medium).
-
Lysis buffer.
-
Streptavidin beads for enrichment.
Procedure:
-
Culture the cells expressing the TurboID-fusion protein to the desired confluency.
-
Induce expression of the fusion protein if using an inducible system.
-
Add biotin to the cell culture medium to initiate the labeling reaction. For TurboID, a 10-minute incubation is often sufficient.
-
After incubation, wash the cells with ice-cold PBS to remove excess biotin.
-
Lyse the cells using a suitable lysis buffer.
-
Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins for downstream analysis, such as mass spectrometry.
Protocol 4: Sortase-Mediated Biotinylation
This protocol describes the site-specific biotinylation of a protein containing a sortase recognition motif.
Materials:
-
Purified target protein with a C-terminal LPETG motif.
-
Purified Sortase A enzyme.
-
Biotin-conjugated peptide with an N-terminal oligoglycine motif (e.g., GGGK-biotin).
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
Procedure:
-
Combine the target protein (e.g., 30 µM), Sortase A (e.g., 90 µM), and the biotin-glycine peptide (e.g., 2 mM) in the sortase reaction buffer.
-
Incubate the reaction for 1-4 hours at 37°C.
-
Purify the biotinylated protein from the reaction mixture to remove the sortase enzyme and excess peptide. This can often be achieved if the sortase or the target protein has an affinity tag.
Protocol 5: Quantification of Biotinylation Efficiency using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein.
Materials:
-
HABA/Avidin solution.
-
Biotinylated protein sample (with free biotin removed).
-
Biotin standards of known concentration.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
Procedure:
-
Prepare a standard curve using known concentrations of free biotin.
-
Add the HABA/Avidin solution to a cuvette or microplate well and measure the initial absorbance at 500 nm.
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution.
-
Incubate for a few minutes to allow the biotin in the sample to displace the HABA from the avidin.
-
Measure the final absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculate the moles of biotin per mole of protein using the standard curve and the known concentration of the protein.
Visualizing Biotinylation Workflows and Chemistries
The following diagrams illustrate the general workflow of a biotinylation experiment and the chemical principles behind different biotinylation strategies.
Caption: A generalized workflow for protein biotinylation experiments.
Caption: Reaction scheme for amine-reactive biotinylation.
Caption: Reaction scheme for thiol-reactive biotinylation.
Caption: Mechanism of proximity-dependent biotinylation.
Caption: Principle of sortase-mediated biotinylation.
References
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG2-Acid vs. Alternatives
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other biomolecules is a cornerstone technique for detection, purification, and functional assays. The choice of biotinylation reagent is a critical determinant of experimental success, influencing labeling efficiency, preservation of protein function, and the reliability of downstream applications. This guide provides an objective comparison of Biotin-PEG2-Acid with other common crosslinking agents, supported by a review of their chemical properties and a presentation of detailed experimental protocols for their comparative evaluation.
This comparison will focus on this compound and two widely used alternatives: NHS-Biotin and Sulfo-NHS-Biotin. These reagents are all designed to label primary amines (-NH2) on biomolecules, but their distinct chemical structures lead to significant differences in performance.
Overview of Biotinylation Reagents
Biotinylation is the process of attaching biotin, a small vitamin, to a molecule of interest. The remarkable affinity of biotin for streptavidin and avidin is then exploited for a multitude of applications. The selection of the appropriate biotinylation reagent depends on several factors, including the nature of the target molecule, the desired degree of labeling, and the experimental conditions.[1]
-
This compound is a heterobifunctional crosslinker. It possesses a biotin moiety for high-affinity binding to streptavidin and a terminal carboxylic acid group.[2] The carboxylic acid is typically activated in situ using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with primary amines on the target molecule, forming a stable amide bond. A key feature of this reagent is the short polyethylene glycol (PEG) spacer (two ethylene glycol units) between the biotin and the reactive group. This PEG linker enhances the water solubility of the reagent and the resulting conjugate, and the flexibility of the spacer can reduce steric hindrance, potentially improving the accessibility of the biotin tag for binding to streptavidin.[3][4]
-
NHS-Biotin (N-hydroxysuccinimide-biotin) is a homobifunctional crosslinker that contains an NHS ester. This NHS ester reacts directly and efficiently with primary amines at physiological to slightly alkaline pH (7-9) to form a stable amide bond.[5] NHS-Biotin is generally soluble in organic solvents like DMSO or DMF and must be dissolved in one of these before being added to an aqueous reaction mixture.
-
Sulfo-NHS-Biotin is a water-soluble analog of NHS-Biotin. The addition of a sulfonate group (-SO3-) to the N-hydroxysuccinimide ring significantly increases its hydrophilicity, allowing for biotinylation reactions to be performed entirely in aqueous buffers without the need for organic solvents. This property is particularly advantageous for labeling proteins that are sensitive to organic solvents and for biotinylating cell surface proteins, as the charged sulfonate group prevents the reagent from permeating the cell membrane.
Performance Comparison: A Data-Driven Perspective
While direct, side-by-side quantitative comparisons in the literature are limited, we can infer the performance characteristics of these reagents based on their chemical properties and established principles of bioconjugation chemistry.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin |
| Reactive Group | Carboxylic Acid (-COOH) | N-hydroxysuccinimide (NHS) ester | Sulfated N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) |
| Reaction Chemistry | Two-step (activation with EDC) | One-step | One-step |
| Solubility | Good aqueous solubility due to PEG spacer | Requires organic solvent (DMSO, DMF) | High aqueous solubility |
| Spacer Arm | PEG2 (hydrophilic, flexible) | Alkyl chain (hydrophobic) | Alkyl chain (hydrophobic) with sulfonate group |
| Steric Hindrance | Reduced due to flexible PEG spacer | Potential for steric hindrance | Potential for steric hindrance |
| Cell Membrane Permeability | Permeable (uncharged) | Permeable (uncharged) | Impermeable (charged) |
| Stability of Resulting Bond | Stable amide bond | Stable amide bond | Stable amide bond |
Experimental Protocols for Comparative Analysis
To provide a framework for the objective comparison of these biotinylation reagents, the following detailed experimental protocols are presented. These protocols are designed to assess labeling efficiency and the impact on protein function.
Experiment 1: Comparison of Protein Biotinylation Efficiency via ELISA
This experiment aims to quantify and compare the efficiency of this compound, NHS-Biotin, and Sulfo-NHS-Biotin in labeling a model protein, such as Bovine Serum Albumin (BSA). The degree of biotinylation will be assessed using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
NHS-Biotin
-
Sulfo-NHS-Biotin
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Streptavidin-coated 96-well plates
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare a 2 mg/mL solution of BSA in PBS.
-
Biotinylation Reactions (perform for each reagent):
-
This compound:
-
To 1 mL of the BSA solution, add this compound to a final concentration of 1 mM.
-
Add EDC to a final concentration of 5 mM.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
NHS-Biotin:
-
Dissolve NHS-Biotin in DMSO to create a 10 mM stock solution.
-
Add the NHS-Biotin stock solution to 1 mL of the BSA solution to achieve a 20-fold molar excess.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Sulfo-NHS-Biotin:
-
Dissolve Sulfo-NHS-Biotin directly in the BSA solution to achieve a 20-fold molar excess.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
-
Quenching: Add Quenching Buffer to each reaction to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove excess, unreacted biotinylation reagent from each sample using a desalting column equilibrated with PBS.
-
ELISA for Biotinylation Efficiency:
-
Coat a streptavidin-coated 96-well plate with serial dilutions of each biotinylated BSA sample (and a non-biotinylated BSA control) and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add Streptavidin-HRP conjugate (diluted in Wash Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add Stop Solution and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Compare the signal intensity (absorbance) at each dilution to determine the relative biotinylation efficiency of each reagent. A higher absorbance indicates a higher degree of biotinylation.
Experiment 2: Analysis of Biotinylated Peptides by Mass Spectrometry
This experiment provides a more detailed, site-specific analysis of biotinylation by identifying which amino acid residues have been modified.
Materials:
-
Biotinylated protein samples from Experiment 1
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS, high salt buffer, urea buffer)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic acid in 50% acetonitrile)
-
LC-MS/MS system
Procedure:
-
Protein Digestion: Reduce, alkylate, and digest the biotinylated and control BSA samples with trypsin overnight.
-
Enrichment of Biotinylated Peptides:
-
Incubate the digested peptide mixtures with streptavidin-coated magnetic beads to capture the biotinylated peptides.
-
Perform stringent washes with a series of wash buffers to remove non-specifically bound peptides.
-
-
Elution: Elute the bound biotinylated peptides from the beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the sequences of the biotinylated peptides and the specific sites of modification.
-
Data Analysis: Compare the number and intensity of identified biotinylated peptides from each reaction to assess the labeling efficiency and any potential site-selectivity differences between the reagents.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a generic signaling pathway where biotinylation can be used for protein interaction studies and the experimental workflows for comparing biotinylation reagents.
References
Safety Operating Guide
Navigating the Disposal of Biotin-PEG2-Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the safe and compliant disposal of Biotin-PEG2-Acid, a commonly used reagent in bioconjugation, targeted drug delivery, and diagnostic assay development. Understanding and implementing these procedures will help ensure a safe laboratory environment and adherence to regulatory standards.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed.[1][2] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area to avoid the inhalation of any dust or aerosols.[1][3] In case of contact with eyes or skin, flush immediately with copious amounts of water. If irritation persists, seek medical attention.
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound and its associated waste. This guidance is based on the general principles for the disposal of non-hazardous polyethylene glycol (PEG) compounds and biotin derivatives.
-
Initial Assessment : Determine if the waste is the pure solid compound, a solution, or contaminated labware (e.g., pipette tips, tubes).
-
Solid Waste :
-
Carefully sweep up any solid this compound, avoiding dust formation.[1]
-
Place the solid waste into a clearly labeled, sealed container.
-
-
Liquid Waste (Solutions) :
-
While polyethylene glycol is biodegradable, it is advisable to avoid releasing it into wastewater systems.
-
Absorb liquid waste containing this compound with an inert material such as vermiculite, sand, or diatomaceous earth.
-
Place the absorbed material into a sealed, labeled container for disposal.
-
-
Contaminated Labware :
-
Collect all disposable labware that has come into contact with this compound.
-
Place these items in a designated, sealed waste container.
-
-
Final Disposal :
-
Dispose of the sealed containers in accordance with your institution's and local, state, and federal regulations for non-hazardous chemical waste.
-
For larger quantities, consider collection by a licensed chemical waste disposal contractor.
-
A medication take-back program, if available, is a preferred method for the disposal of unused PEG compounds.
-
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 11-Biotinylamino-3,6,9-trioxaundecanoic acid |
| CAS Number | 1365655-89-5 |
| Molecular Formula | C17H29N3O6S |
| Molecular Weight | 403.49 g/mol |
| Physical Form | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Acute Toxicity | Data not available; generally considered non-hazardous |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for different forms of this compound waste.
Experimental Context: The Role of this compound
This compound is a bifunctional linker molecule. The biotin moiety provides a high-affinity binding site for streptavidin and avidin, which is widely exploited in purification, detection, and immobilization applications. The terminal carboxylic acid allows for its covalent conjugation to primary amines on proteins, peptides, or other molecules. The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.
A typical experimental workflow involving this compound might include the following steps, each generating waste that requires proper disposal:
-
Activation of the Carboxylic Acid : The terminal carboxylic acid is often activated using carbodiimide chemistry (e.g., with EDC and NHS) to form an amine-reactive ester.
-
Conjugation to a Biomolecule : The activated this compound is then reacted with a biomolecule containing primary amines (e.g., lysine residues on a protein).
-
Purification of the Biotinylated Product : The reaction mixture is purified to remove excess unreacted biotinylation reagent and byproducts. This is a critical step where waste is generated.
-
Application of the Biotinylated Molecule : The purified biotinylated molecule is used in downstream applications, such as immunoassays, affinity chromatography, or targeted drug delivery systems.
By adhering to the disposal procedures outlined in this guide, laboratories can maintain a safe and compliant environment while advancing their research and development goals.
References
Essential Safety and Logistics for Handling Biotin-PEG2-Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance for the handling and disposal of Biotin-PEG2-Acid, a bifunctional linker commonly used in bioconjugation and targeted drug delivery.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The recommended PPE is standard for handling acidic chemical compounds in a laboratory setting.[1][2][3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile gloves are recommended for handling acids.[1] For incidental contact, disposable nitrile gloves are sufficient; they should be removed immediately after contact with the chemical. |
| Eye and Face Protection | Safety Glasses/Goggles | Safety glasses with side shields are the minimum requirement. In situations with a splash hazard, safety goggles should be worn. |
| Face Shield | A face shield, worn in addition to safety glasses or goggles, is necessary when there is a significant risk of splashing, such as when handling larger volumes. | |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect against minor spills and contamination. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in solution with volatile anhydrous solvents like DMF or DMSO, should be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel. This protocol outlines the key steps for working with this compound.
-
Preparation and Precaution :
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Verify that a chemical spill kit is available.
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
-
Compound Handling :
-
This compound should be stored at -20°C, protected from light and moisture.
-
Allow the container to warm to room temperature before opening to prevent condensation, which can affect the compound's reactivity.
-
All weighing and preparation of solutions should be performed in a chemical fume hood.
-
Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution to maintain the reactivity of the carboxylic acid group.
-
-
Experimental Procedure :
-
The carboxylic acid group of this compound reacts with primary amines to form stable amide bonds.
-
Carefully add the dissolved this compound to the reaction mixture containing the amine-containing molecule.
-
Follow the specific protocol for your bioconjugation or labeling experiment, paying close attention to reaction times and temperatures.
-
-
Post-Experiment :
-
Properly label all containers with the contents, concentration, and date.
-
Store any remaining stock solutions at -80°C for up to six months or at -20°C for up to one month, protected from light.
-
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety. While some sources indicate that polyethylene glycol (PEG) is biodegradable and not considered hazardous waste, it is crucial to adhere to local and institutional regulations.
Waste Segregation and Collection :
-
Solid Waste : Unused this compound powder and any contaminated solid materials (e.g., weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound and organic solvents (e.g., DMF, DMSO) must be collected in a separate, labeled hazardous liquid waste container. Do not pour these solutions down the drain.
-
Empty Containers : Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of in the regular laboratory glass or plastic recycling, depending on the material.
Disposal Procedure :
-
Collection : Collect all waste materials at the point of generation in appropriately labeled containers.
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup : Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department for final disposal according to regulatory guidelines.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
